KSK67
Description
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Properties
Molecular Formula |
C22H27N3O2 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
cyclopropyl-[4-[3-(4-pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]methanone |
InChI |
InChI=1S/C22H27N3O2/c26-22(18-2-3-18)19-4-6-21(7-5-19)27-17-1-12-24-13-15-25(16-14-24)20-8-10-23-11-9-20/h4-11,18H,1-3,12-17H2 |
InChI Key |
MHFUOIGTIQCKRH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
KSK67: A Technical Overview of its Sigma-2 Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSK67 is a synthetic compound recognized for its dual activity as a high-affinity histamine (B1213489) H3 (H3) receptor antagonist and a sigma-2 (σ2) receptor antagonist.[1] This whitepaper provides a detailed technical guide on the sigma-2 receptor antagonist activity of this compound, consolidating available quantitative data, experimental methodologies, and relevant signaling pathways. The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is a promising therapeutic target for a range of neurological disorders and cancer. The dual pharmacology of this compound presents a unique profile for potential therapeutic applications, particularly in conditions where both H3 and σ2 receptor modulation may be beneficial, such as in the context of nociceptive and neuropathic pain.[1]
Quantitative Pharmacological Data
The binding affinity of this compound for the sigma-2 receptor, along with its affinity for the sigma-1 and histamine H3 receptors, has been characterized through radioligand binding assays. The data are summarized in the table below for comparative analysis.
| Receptor | Ligand | Ki (nM) |
| Sigma-2 (σ2) | This compound | 101[1] |
| Sigma-1 (σ1) | This compound | 1531[1] |
| Histamine H3 | This compound | 3.2[1] |
Table 1: Binding Affinities of this compound for Sigma and Histamine Receptors
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. The following sections outline the methodologies for key experiments.
Radioligand Binding Assays for Sigma Receptors
The binding affinities of this compound for sigma-1 and sigma-2 receptors were likely determined using competitive radioligand binding assays with membrane homogenates from tissues expressing these receptors.
Objective: To determine the binding affinity (Ki) of this compound for sigma-1 and sigma-2 receptors.
Materials:
-
Radioligand for σ1: --INVALID-LINK---pentazocine
-
Radioligand for σ2: [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG)
-
Masking Agent for σ1 sites (in σ2 assay): (+)-pentazocine
-
Tissue Source for σ1: Guinea pig brain membrane homogenates
-
Tissue Source for σ2: Rat liver membrane homogenates
-
Test Compound: this compound at various concentrations
-
Incubation Buffer: 50 mM Tris-HCl, pH 8.0
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from guinea pig brain (for σ1) and rat liver (for σ2) through homogenization and differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane homogenate, the respective radioligand, and varying concentrations of this compound in the incubation buffer. For the sigma-2 assay, include a saturating concentration of (+)-pentazocine to block the binding of [3H]-DTG to sigma-1 receptors.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays for Sigma-2 Receptor Antagonism
The antagonist activity of a sigma-2 ligand is typically determined by its lack of cytotoxic effect, in contrast to sigma-2 agonists which often induce cell death. Standard functional assays include cell viability assays and caspase-3 activity assays.
1. Cell Viability Assay (e.g., MTT or MTS assay)
Objective: To assess the effect of this compound on the viability of cancer cell lines known to express sigma-2 receptors.
Procedure:
-
Cell Culture: Plate cancer cells (e.g., MCF7, PC-3) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a known sigma-2 agonist (e.g., Siramesine) as a positive control for cytotoxicity and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT or MTS) to each well and incubate for a further 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. An antagonist is expected to show minimal to no reduction in cell viability.
2. Caspase-3 Activity Assay
Objective: To determine if this compound induces apoptosis by measuring the activity of caspase-3, a key executioner caspase.
Procedure:
-
Cell Treatment: Treat cells with this compound and controls as described for the cell viability assay.
-
Cell Lysis: After the incubation period, lyse the cells to release their contents.
-
Caspase-3 Activity Measurement: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.
-
Incubation: Incubate at 37°C to allow for the cleavage of the substrate by active caspase-3.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer.
-
Data Analysis: An antagonist is not expected to significantly increase caspase-3 activity compared to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the characterization of this compound.
Conclusion
This compound demonstrates a compelling pharmacological profile with high affinity for both the histamine H3 receptor and the sigma-2 receptor, acting as an antagonist at both targets. This dual activity suggests that this compound may offer a unique therapeutic advantage in complex neurological conditions where both signaling pathways are implicated. The provided data and experimental frameworks serve as a foundational guide for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and other dual-acting ligands. Further studies are warranted to fully elucidate the functional consequences of sigma-2 receptor antagonism by this compound and its interplay with H3 receptor blockade in relevant disease models.
References
An In-depth Technical Guide to Histamine H3 Receptor Binding Affinity
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, publicly available quantitative data on the binding affinity of a compound specifically designated "KSK67" for the histamine (B1213489) H3 receptor could not be located in the scientific literature. This guide, therefore, provides a comprehensive overview of the principles and methodologies used to determine the binding affinity of ligands for the histamine H3 receptor, alongside illustrative data for other relevant compounds.
Introduction to Histamine H3 Receptor Binding Affinity
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It primarily functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine. Additionally, it acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. This neuromodulatory role makes the H3R an attractive therapeutic target for a range of neurological and psychiatric disorders.
The binding affinity of a ligand, such as this compound, for the H3R is a critical parameter in drug discovery and development. It quantifies the strength of the interaction between the ligand and the receptor. This is typically expressed using values such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd). A lower value for these parameters indicates a higher binding affinity.
Quantitative Data Presentation
While specific data for this compound is unavailable, the following table presents the binding affinities of other structurally related or reference compounds for the human histamine H3 receptor (hH3R) to provide a comparative context.
| Compound | Receptor | Affinity (Ki, nM) | Assay Type |
| KSK63 | hH3R | High Affinity | Radioligand Binding |
| Compound 17 (KSK63 derivative) | hH3R | 518 | Radioligand Binding[1] |
| FUB 836 | hH3R | up to 0.42 | Radioligand Binding[2] |
| Histamine | hH3R-445 isoform | 8 | Radioligand Binding[3] |
| Imetit | hH3R-445 isoform | 0.32 | Radioligand Binding[3] |
| Pitolisant | hH3R | Comparable to 14.1 | Radioligand Binding |
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the binding affinity of a test compound for a specific receptor. The following is a generalized protocol for a competitive radioligand binding assay for the histamine H3 receptor.
Materials and Reagents
-
Membrane Preparation: Membranes from cells stably expressing the human histamine H3 receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: A high-affinity H3R ligand labeled with a radioisotope, typically [3H]-Nα-methylhistamine ([3H]-NAMH).
-
Test Compound: The unlabeled ligand for which the affinity is to be determined (e.g., this compound).
-
Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM clobenpropit (B1669187) or histamine) to determine non-specific binding.[3]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A solution that emits light when excited by radioactive particles.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
Assay Procedure
-
Membrane Preparation:
-
Culture cells expressing the H3 receptor.
-
Harvest the cells and centrifuge to form a pellet.
-
Resuspend the cell pellet in ice-cold buffer and homogenize.
-
Centrifuge the homogenate at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand ([3H]-NAMH, typically at or below its Kd value).
-
Add increasing concentrations of the unlabeled test compound.
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a high concentration of an unlabeled H3R ligand.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 2 hours) to reach equilibrium.[3][4]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Histamine H3 Receptor Signaling Pathway
Caption: Major signaling pathways of the histamine H3 receptor.
Upon activation by an agonist like histamine, the H3 receptor couples to inhibitory G proteins (Gi/o).[5] This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[5] The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA) and subsequently affects downstream targets like the transcription factor CREB.[5] The G protein subunits can also activate other signaling cascades, including the MAPK and PI3K pathways.[5] This intricate signaling network underlies the diverse physiological functions of the H3 receptor.
References
KSK67: A Dual-Targeting Ligand for Histamine H3 and Sigma-2 Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
KSK67 is a synthetic small molecule that has garnered significant interest within the scientific community for its high-affinity dual antagonism of the histamine (B1213489) H3 receptor (H3R) and the sigma-2 receptor (σ2R). This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for receptor binding assays are presented, alongside a plausible synthetic route based on established methodologies for related compounds. Furthermore, this document elucidates the potential signaling pathways affected by this compound's dual-receptor antagonism, offering a valuable resource for researchers exploring its therapeutic potential in various pathological conditions, including neurological disorders and pain.
Molecular Structure and Physicochemical Properties
This compound, a piperazine (B1678402) derivative, possesses a well-defined molecular architecture that underpins its specific interactions with its biological targets. Its fundamental properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C22H27N3O2 |
| Molecular Weight | 365.49 g/mol |
| Exact Mass | 365.2151 |
| Elemental Analysis | C: 72.30%, H: 7.45%, N: 11.50%, O: 8.76% |
| IUPAC Name | 1-(4-(4-(1H-imidazol-4-yl)butyl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one |
| CAS Number | 2566715-93-1 |
Pharmacological Properties
This compound is characterized by its potent and dual antagonistic activity at the histamine H3 and sigma-2 receptors. The binding affinities, expressed as inhibitor constant (Ki) values, quantify the potency of this compound for its primary targets.
| Receptor Target | Binding Affinity (Ki) |
| Histamine H3 Receptor (H3R) | 3.2 nM |
| Sigma-2 Receptor (σ2R) | 101 nM |
| Sigma-1 Receptor (σ1R) | 1531 nM |
The significantly lower Ki value for the H3R indicates a very high binding affinity. While its affinity for the σ2R is also in the nanomolar range, it is approximately 30-fold lower than for the H3R. Notably, this compound exhibits much weaker affinity for the sigma-1 receptor, highlighting its selectivity for the H3 and σ2 receptors.
Synthesis
While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on the general procedures for the synthesis of 4-pyridylpiperazine derivatives, a class of compounds to which this compound belongs. The synthesis would likely involve a multi-step process culminating in the coupling of key intermediates.
A generalized synthetic workflow is depicted below:
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding affinity of this compound.
Histamine H3 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the H3R.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-N-α-methylhistamine (a high-affinity H3R agonist).
-
Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., unlabeled N-α-methylhistamine or thioperamide).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Thaw the cell membrane preparation on ice.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding wells: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding wells: Assay buffer, radioligand, non-specific binding control, and membrane preparation.
-
Test Compound wells: Assay buffer, radioligand, various concentrations of this compound, and membrane preparation.
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sigma-2 Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the σ2R.
Materials:
-
Membrane Preparation: Membranes from a tissue source rich in sigma-2 receptors (e.g., rat liver) or cells expressing the receptor.
-
Radioligand: [3H]-DTG (1,3-di-o-tolylguanidine), a non-selective sigma receptor ligand.
-
Masking Agent: A selective sigma-1 receptor ligand (e.g., (+)-pentazocine) to block the binding of [3H]-DTG to sigma-1 receptors.
-
Non-specific Binding Control: A high concentration of a known sigma-2 receptor ligand (e.g., haloperidol).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Prepare the membrane homogenate from the chosen tissue or cells.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding wells: Assay buffer, radioligand, masking agent, and membrane preparation.
-
Non-specific Binding wells: Assay buffer, radioligand, masking agent, non-specific binding control, and membrane preparation.
-
Test Compound wells: Assay buffer, radioligand, masking agent, various concentrations of this compound, and membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding to sigma-2 receptors.
-
Determine the IC50 and Ki values for this compound as described in the H3R binding assay protocol.
Signaling Pathways and Mechanism of Action
This compound exerts its effects by simultaneously blocking the signaling of H3 and σ2 receptors.
By antagonizing the H3R, an inhibitory autoreceptor, this compound disinhibits the synthesis and release of histamine and other neurotransmitters in the central nervous system. This can lead to enhanced wakefulness, cognitive function, and potential analgesic effects. The antagonism of the σ2R, a receptor implicated in cellular proliferation and calcium signaling, suggests potential applications in oncology and neurodegenerative diseases where these processes are dysregulated. The dual nature of this compound's activity presents a unique therapeutic opportunity to modulate multiple pathological pathways simultaneously.
Conclusion
This compound is a potent dual-target ligand with high affinity for the histamine H3 and sigma-2 receptors. This technical guide has provided a detailed overview of its molecular structure, pharmacological properties, and the experimental methodologies used for its characterization. The elucidation of its mechanism of action and the signaling pathways it modulates will be crucial for the continued exploration of its therapeutic potential. The information presented herein serves as a comprehensive resource for researchers and drug development professionals working on the advancement of novel therapeutics targeting the histaminergic and sigma receptor systems.
KSK67: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of KSK67, a high-affinity histamine (B1213489) H3 receptor (H3R) antagonist with secondary affinity for the sigma-2 (σ2) receptor. This compound emerged from research focused on developing dual-acting ligands for the treatment of nociceptive and neuropathic pain. This guide details the discovery rationale, a generalized synthetic approach, and key in vitro binding data. It also includes detailed experimental protocols for relevant receptor binding assays and visualizes the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism and evaluation.
Discovery and Background
This compound was identified during the exploration of dual-acting histamine H3 and sigma-1 (σ1) receptor ligands for the management of nociceptive and neuropathic pain.[1][2][3] The rationale behind this approach is that targeting multiple pathways involved in pain transmission can lead to enhanced analgesic efficacy. This compound is structurally related to KSK68, another compound from the same research initiative. The key structural difference lies in the core moiety: this compound incorporates a piperazine (B1678402) ring, whereas KSK68 contains a piperidine (B6355638) ring.[1][2][3] This seemingly minor alteration significantly impacts the compounds' affinity for the sigma-1 receptor, with this compound demonstrating substantially lower affinity for σ1R compared to KSK68.[1][2][3] Instead, this compound exhibits a notable affinity for the sigma-2 receptor, positioning it as a dual H3/σ2 receptor antagonist.
Quantitative Data
The in vitro binding affinities of this compound for the human histamine H3 receptor, as well as sigma-1 and sigma-2 receptors, have been determined through radioligand binding assays. The data are summarized in the table below.
| Receptor | This compound Ki (nM) |
| Histamine H3 | 3.2 |
| Sigma-1 | 1531 |
| Sigma-2 | 101 |
Table 1: In vitro binding affinities of this compound for human histamine H3, sigma-1, and sigma-2 receptors.
Synthesis Background
A detailed, step-by-step synthesis protocol for this compound is not explicitly available in the reviewed literature. However, based on the synthesis of analogous compounds described in the field, a general synthetic route can be proposed. The synthesis would likely involve a multi-step process culminating in the coupling of key intermediates.
A plausible synthetic scheme would likely start with the preparation of a substituted phenoxyalkyl bromide intermediate. This intermediate would then be reacted with a piperazine derivative, followed by the final coupling with a pyridine-containing moiety.
General Synthetic Workflow:
References
- 1. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain [digibug.ugr.es]
- 3. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Role of KSK67 in Nociceptive Pain Pathways
A comprehensive search of publicly available scientific literature and biomedical databases has revealed no direct evidence of a molecule designated "KSK67" playing a role in nociceptive pain pathways. It is possible that "this compound" may be a novel or internal designation not yet described in published research, a typographical error, or a misunderstanding of an existing term.
Given the lack of information on "this compound," this guide will address a potential alternative, the well-characterized protein Ki-67 , also known by its gene name MKI67 . While Ki-67 is a widely recognized marker for cellular proliferation, its direct involvement in the core mechanisms of nociceptive signaling in mature neurons is not established. However, it is plausible that processes involving cell proliferation and glial cell activity, where Ki-67 is present, could indirectly influence nociceptive pathways, particularly in the context of neuronal injury and chronic pain states.
This technical guide will, therefore, provide a detailed overview of nociceptive pain pathways and explore the known functions of Ki-67, discussing its potential, though speculative, indirect roles in conditions associated with nociceptive pain.
Fundamentals of Nociceptive Pain Pathways
Nociception is the neural process of encoding and processing noxious stimuli. This process involves a series of events that transmit information about potential or actual tissue damage from the periphery to the central nervous system (CNS), leading to the subjective experience of pain. The pathway can be broadly divided into four key stages: transduction, transmission, modulation, and perception.
1.1. Transduction: This is the initial step where noxious stimuli (thermal, mechanical, or chemical) are converted into electrical signals by specialized sensory receptors called nociceptors. These are the free nerve endings of primary afferent neurons whose cell bodies reside in the dorsal root ganglia (DRG) for the body and the trigeminal ganglia for the face.
1.2. Transmission: The electrical signals, in the form of action potentials, are then transmitted along the axons of the primary afferent neurons to the dorsal horn of the spinal cord. Here, they synapse with second-order neurons. These second-order neurons then transmit the signal to various brain regions, including the thalamus and somatosensory cortex.
1.3. Modulation: The pain signal can be amplified or suppressed at various points along the pathway, particularly in the dorsal horn of the spinal cord. This modulation is influenced by descending pathways from the brain and by local interneurons. Neurotransmitters such as serotonin, norepinephrine, and endogenous opioids play a crucial role in this process.
1.4. Perception: This is the final stage where the nociceptive signals are processed in higher brain centers, leading to the conscious experience of pain. This experience is subjective and is influenced by factors such as emotions, beliefs, and past experiences.
Signaling Pathway of Nociceptive Transmission
The Ki-67 Protein (MKI67)
The Ki-67 protein is a nuclear protein that is intrinsically linked to the cell cycle. Its expression is a hallmark of proliferating cells, and it is widely used in pathology as a prognostic and diagnostic marker, particularly in oncology.
2.1. Structure and Function: Ki-67 is a large protein with a complex structure. Its primary function is associated with cell division. During the interphase of the cell cycle, Ki-67 is found in the nucleolus and is involved in ribosome biogenesis. In mitosis, it relocates to the surface of the chromosomes, where it is thought to play a role in maintaining chromosome separation.
2.2. Expression: Ki-67 is present during all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in quiescent (G0) cells. This on/off expression pattern makes it an excellent marker for identifying cells that are actively dividing.
Potential Indirect Roles of Ki-67 in Nociceptive Pain
While Ki-67 is not directly involved in the electrophysiological processes of nociceptive signaling in mature, non-dividing neurons, it may play an indirect role in chronic pain states through the proliferation of non-neuronal cells in the nervous system.
3.1. Glial Cell Proliferation and Neuroinflammation: In response to nerve injury, which can lead to neuropathic pain (a type of chronic pain that can have a nociceptive component), glial cells such as microglia and astrocytes can become activated and proliferate. This process, known as gliosis, is a key component of neuroinflammation. Ki-67 would be expressed in these dividing glial cells. Activated glia release a variety of pro-inflammatory mediators, such as cytokines and chemokines, which can sensitize nociceptors and enhance pain signaling.
Logical Flow of Ki-67's Potential Indirect Role in Pain
3.2. Proliferation in the Dorsal Root Ganglia: The DRG contains the cell bodies of primary sensory neurons. In addition to neurons, the DRG also houses satellite glial cells and immune cells. Following peripheral nerve injury, these non-neuronal cells can proliferate, and this proliferation is associated with the development of chronic pain. Ki-67 could be used as a marker to identify these dividing cells in experimental models of pain.
3.3. Neuronal Progenitor Cells: While mature neurons are post-mitotic, there are populations of neuronal progenitor cells in certain regions of the adult nervous system. In the context of injury and repair, it is conceivable that these progenitor cells could be stimulated to divide, and Ki-67 would be expressed during this process. However, the contribution of adult neurogenesis to nociceptive pain pathways is an area of ongoing research and is not yet fully understood.
Experimental Methodologies
To investigate the potential indirect role of Ki-67 in nociceptive pain, researchers would typically employ animal models of inflammatory or neuropathic pain.
4.1. Animal Models of Pain:
-
Inflammatory Pain: Injection of substances like Complete Freund's Adjuvant (CFA) or carrageenan into the paw of a rodent induces a localized inflammation and pain hypersensitivity.
-
Neuropathic Pain: Models such as chronic constriction injury (CCI) of the sciatic nerve or spinal nerve ligation (SNL) are used to mimic nerve damage-induced chronic pain.
4.2. Immunohistochemistry for Ki-67:
-
Protocol:
-
Following the induction of a pain model, animals are euthanized at various time points.
-
Relevant tissues (e.g., spinal cord, DRG) are collected, fixed (e.g., with 4% paraformaldehyde), and sectioned.
-
The tissue sections are incubated with a primary antibody specific for Ki-67.
-
A secondary antibody conjugated to a fluorescent marker or an enzyme is then applied.
-
The sections are visualized using microscopy to identify and quantify Ki-67-positive (i.e., proliferating) cells.
-
Co-staining with cell-type-specific markers (e.g., Iba1 for microglia, GFAP for astrocytes) can be used to identify the phenotype of the proliferating cells.
-
Experimental Workflow for Investigating Ki-67 in Pain Models
Quantitative Data
As there is no direct research linking "this compound" to nociceptive pain, and the role of Ki-67 is primarily as a marker of proliferation in associated cells, there is no quantitative data such as binding affinities, IC50 values, or specific signaling pathway modulation constants to present in the context of direct nociceptive pathway involvement.
Data from studies investigating neuroinflammation in pain models might include quantification of Ki-67 positive cells. An example of how such data could be presented is shown below.
Table 1: Hypothetical Quantification of Proliferating Cells in the Dorsal Horn Following Nerve Injury
| Cell Type | Time Post-Injury | Number of Ki-67+ cells/mm² (Sham) | Number of Ki-67+ cells/mm² (Nerve Injury) | Fold Change |
| Microglia (Iba1+) | Day 3 | 5 ± 2 | 50 ± 10 | 10.0 |
| Microglia (Iba1+) | Day 7 | 8 ± 3 | 85 ± 15 | 10.6 |
| Astrocytes (GFAP+) | Day 3 | 2 ± 1 | 10 ± 4 | 5.0 |
| Astrocytes (GFAP+) | Day 7 | 3 ± 1 | 25 ± 8 | 8.3 |
Note: This table is illustrative and does not represent actual experimental data for a molecule named this compound.
Conclusion
KSK67: A Technical Whitepaper on its Role as a Selective Histamine H3 Receptor Antagonist in Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. The histamine (B1213489) H3 receptor (H3R), predominantly expressed in the central nervous system, has emerged as a promising target for modulating nociceptive pathways. This technical guide provides an in-depth overview of KSK67, a selective H3R antagonist. While comprehensive in vivo efficacy data for this compound in neuropathic pain models is not extensively detailed in publicly available literature, this document synthesizes the existing knowledge on its mechanism of action, details relevant experimental protocols, and presents the underlying signaling pathways. This whitepaper serves as a foundational resource for researchers investigating the therapeutic potential of selective H3R antagonists in the management of neuropathic pain.
Introduction to Neuropathic Pain and the Histamine H3 Receptor
Neuropathic pain is characterized by spontaneous and evoked pain, including allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain from painful stimuli). Its complex pathophysiology involves peripheral and central sensitization of nociceptive pathways.
The histamine H3 receptor is a G protein-coupled receptor that primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. It also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters involved in pain signaling, such as acetylcholine, norepinephrine, and serotonin. Antagonism of the H3 receptor is hypothesized to increase the release of these neurotransmitters in brain regions associated with pain processing, thereby producing an analgesic effect.
This compound has been identified as a selective H3 receptor antagonist. Its pharmacological profile is often contrasted with that of its piperidine (B6355638) analogue, KSK68, which exhibits dual antagonism at both the H3 receptor and the sigma-1 receptor (σ1R), another important target in pain modulation. This selectivity makes this compound a valuable tool for elucidating the specific role of H3R antagonism in neuropathic pain, independent of σ1R activity.
Signaling Pathway of Histamine H3 Receptor Antagonism
The histamine H3 receptor is constitutively active and is coupled to the Gαi/o subunit of the G-protein complex. Activation of the H3R by histamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).
By antagonizing the H3 receptor, this compound blocks the inhibitory effect of histamine, leading to a disinhibition of adenylyl cyclase. This results in an increase in cAMP levels and subsequent activation of PKA. PKA can then phosphorylate various downstream targets, including transcription factors and ion channels, ultimately leading to a modulation of neurotransmitter release.
Quantitative Data on the Effect of this compound on Neuropathic Pain
While specific in vivo efficacy data for this compound in neuropathic pain models are not extensively available in the public domain, the following table illustrates the typical quantitative data that would be collected to assess the antinociceptive effects of a compound like this compound. The data presented here are illustrative placeholders.
| Experimental Group | Dose (mg/kg) | Administration Route | Paw Withdrawal Threshold (g) - von Frey Test | Paw Withdrawal Latency (s) - Cold Plate Test |
| Sham + Vehicle | N/A | i.p. | 1.5 ± 0.2 | 15.2 ± 1.8 |
| SNI + Vehicle | N/A | i.p. | 0.2 ± 0.05 | 4.5 ± 0.7 |
| SNI + this compound | 1 | i.p. | 0.4 ± 0.08 | 6.2 ± 0.9 |
| SNI + this compound | 5 | i.p. | 0.8 ± 0.12 | 9.8 ± 1.1 |
| SNI + this compound | 10 | i.p. | 1.2 ± 0.15 | 12.5 ± 1.4 |
Data are represented as mean ± SEM. SNI: Spared Nerve Injury; i.p.: intraperitoneal.
Experimental Protocols for Assessing this compound in Neuropathic Pain Models
The following is a detailed methodology for a standard preclinical model of neuropathic pain, the Spared Nerve Injury (SNI) model, which is a relevant and widely used model for evaluating the efficacy of novel analgesic compounds.
Spared Nerve Injury (SNI) Surgical Procedure
-
Animal Subjects: Male C57BL/6 mice (8-10 weeks old) are used. Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water. All procedures are conducted in accordance with institutional animal care and use guidelines.
-
Anesthesia: Mice are anesthetized with isoflurane (B1672236) (2-3% in oxygen) or a ketamine/xylazine mixture. The depth of anesthesia is monitored by the absence of a pedal withdrawal reflex.
-
Surgical Procedure:
-
The left hind limb is shaved and disinfected with 70% ethanol (B145695) and povidone-iodine.
-
An incision is made in the skin of the thigh to expose the biceps femoris muscle.
-
The biceps femoris is bluntly dissected to reveal the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
The common peroneal and tibial nerves are tightly ligated with a 5-0 silk suture and then transected distal to the ligation, removing a 2-3 mm piece of the distal nerve stump.
-
Care is taken to avoid any contact with or stretching of the intact sural nerve.
-
The muscle layer is sutured, and the skin is closed with wound clips or sutures.
-
Sham-operated animals undergo the same procedure, including nerve exposure, but without ligation and transection.
-
-
Post-operative Care: Animals are allowed to recover on a heating pad and are monitored until they are fully ambulatory. Post-operative analgesics may be administered for the first 24-48 hours, depending on the study design.
Behavioral Testing
-
Acclimatization: Prior to testing, animals are habituated to the testing environment and apparatus for at least two consecutive days.
-
Assessment of Mechanical Allodynia (von Frey Test):
-
Mice are placed in individual Plexiglas chambers on an elevated wire mesh floor.
-
Calibrated von Frey filaments of increasing stiffness are applied to the lateral plantar surface of the hind paw (the territory of the intact sural nerve).
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
-
Assessment of Thermal Hypersensitivity (Cold Plate Test):
-
Mice are placed on a cold plate maintained at a constant temperature (e.g., 4°C).
-
The latency to the first sign of nociceptive behavior (e.g., paw licking, jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
Drug Administration
-
This compound is dissolved in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
-
The compound or vehicle is administered via the desired route (e.g., intraperitoneal, oral) at a specified time before behavioral testing.
Conclusion and Future Directions
This compound, as a selective histamine H3 receptor antagonist, represents a valuable pharmacological tool for investigating the role of the histaminergic system in neuropathic pain. While its direct antinociceptive efficacy in preclinical models is not yet fully elucidated in the public literature, the known functions of the H3 receptor strongly suggest its potential as a therapeutic target.
Future research should focus on conducting and publishing comprehensive in vivo studies to quantify the analgesic effects of this compound in various neuropathic pain models. Elucidating its pharmacokinetic and pharmacodynamic profiles will be crucial for its development as a potential therapeutic agent. Furthermore, exploring the downstream molecular changes following this compound administration will provide a more detailed understanding of its mechanism of action and could reveal novel biomarkers for treatment response. The continued investigation of selective H3R antagonists like this compound holds promise for the development of novel and effective treatments for neuropathic pain.
KSK67: A Technical Deep Dive into a Novel Dual-Target Inhibitor for Neuropathic Pain
For Immediate Release
This whitepaper provides a comprehensive technical overview of KSK67, a selective dual-target inhibitor of the histamine (B1213489) H3 (H3) and sigma-2 (σ2) receptors. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound, particularly in the context of nociceptive and neuropathic pain.
Core Characteristics and Rationale
This compound is a high-affinity antagonist for both the H3 and σ2 receptors, a unique pharmacological profile that suggests a synergistic potential in modulating pain pathways. The histamine H3 receptor, a presynaptic autoreceptor, regulates the release of histamine and other neurotransmitters involved in pain signaling. The sigma-2 receptor is implicated in various cellular processes, including calcium signaling and the modulation of neuronal excitability, and its role in pain is an active area of investigation. The dual antagonism of these two distinct targets by a single molecule presents a novel therapeutic strategy for complex pain states like neuropathic pain.
Quantitative Data Summary
The binding affinities of this compound for its primary targets and the sigma-1 (σ1) receptor have been determined through radioligand binding assays. This data is crucial for understanding the selectivity and potency of the compound.
| Target Receptor | Binding Affinity (Ki) |
| Histamine H3 Receptor | 3.2 nM[1][2][3] |
| Sigma-2 Receptor | 101 nM[1][2][3] |
| Sigma-1 Receptor | 1531 nM[1][2][3] |
Table 1: Binding Affinities of this compound
The high affinity for the H3 receptor, coupled with a significant affinity for the sigma-2 receptor and much lower affinity for the sigma-1 receptor, underscores the dual-target nature and selectivity of this compound.
Signaling Pathways
The therapeutic potential of this compound stems from its ability to modulate two distinct signaling pathways simultaneously.
Histamine H3 Receptor Antagonism
Antagonism of the presynaptic H3 autoreceptor by this compound is expected to increase the synaptic release of histamine and other neurotransmitters. This modulation can lead to a downstream activation of post-synaptic histamine H1 and H2 receptors, which are involved in descending pain modulation pathways. Furthermore, by acting as a heteroreceptor antagonist, this compound can influence the release of other key neurotransmitters in pain processing, such as norepinephrine (B1679862) and acetylcholine.
References
An In-depth Technical Guide to the Pharmacology of KSK67
For Researchers, Scientists, and Drug Development Professionals
Abstract
KSK67 is a synthetic, small-molecule compound that has garnered research interest due to its high affinity and selectivity for the histamine (B1213489) H3 receptor (H3R), with secondary activity at sigma-2 (σ2) receptors. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its binding affinity profile, the experimental methodologies used for its characterization, and its putative signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound, particularly in the context of neurological and nociceptive pathways.
Introduction
This compound is a piperazine (B1678402) derivative identified as a potent histamine H3 receptor antagonist.[1][2] Structural analogs of this compound have been investigated for their potential in treating nociceptive and neuropathic pain.[1][3] The compound is a notable example of a dual-ligand, exhibiting high affinity for the H3 receptor and moderate affinity for the sigma-2 receptor, while showing significantly lower affinity for the sigma-1 receptor.[4] This distinct selectivity profile, particularly when compared to its piperidine (B6355638) analog KSK68, underscores the structural importance of the piperazine moiety for its activity at sigma receptors.[1][2]
Pharmacological Profile
Receptor Binding Affinity
Quantitative analysis of this compound's binding affinity has been determined through radioligand binding assays. The inhibition constants (Ki) for its primary and secondary targets are summarized in the table below.
| Target Receptor | Inhibition Constant (Ki) |
| Histamine H3 Receptor (H3R) | 3.2 nM |
| Sigma-1 Receptor (σ1R) | 1531 nM |
| Sigma-2 Receptor (σ2R) | 101 nM |
Data sourced from commercially available information and corroborated by related research publications.[4]
Experimental Protocols
The following sections detail the generalized experimental methodologies employed for the pharmacological characterization of this compound and related compounds, as inferred from publications by the originating research group at Jagiellonian University Medical College.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for histamine H3, sigma-1, and sigma-2 receptors.
General Protocol for Histamine H3 Receptor Binding Assay:
-
Cell Lines: HEK-293 cells stably expressing the human histamine H3 receptor.
-
Radioligand: [3H]-Nα-methylhistamine.
-
Procedure:
-
Cell membranes are prepared from the H3R-expressing cell line.
-
Membranes are incubated with various concentrations of this compound and a fixed concentration of the radioligand.
-
Non-specific binding is determined in the presence of a saturating concentration of a known H3R ligand (e.g., thioperamide).
-
Following incubation, bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
General Protocol for Sigma-1 and Sigma-2 Receptor Binding Assays:
-
Tissue Preparation: Guinea pig brain homogenates are typically used for sigma-1 receptor binding, while rat liver homogenates are often used for sigma-2 receptor binding.
-
Radioligand for σ1R: [+]-pentazocine.
-
Radioligand for σ2R: [3H]-DTG in the presence of a masking agent for σ1R (e.g., (+)-pentazocine).
-
Procedure:
-
Tissue homogenates are incubated with varying concentrations of this compound and the respective radioligand.
-
Non-specific binding is determined using a high concentration of a standard sigma ligand (e.g., haloperidol).
-
The incubation, filtration, and quantification steps are similar to the H3R binding assay.
-
Ki values are calculated from the IC50 values.
-
Functional Assays
While specific functional assay data for this compound is not publicly available, the following assays are standard for characterizing H3R antagonists.
[35S]GTPγS Binding Assay:
-
Objective: To determine the functional activity of this compound at the H3R by measuring G-protein activation.
-
Principle: H3R is a Gi/o-coupled receptor. Antagonists inhibit the constitutive activity of the receptor or block agonist-induced G-protein activation, which can be measured by the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Procedure:
-
Membranes from H3R-expressing cells are incubated with this compound, GDP, and [35S]GTPγS.
-
The reaction is initiated by the addition of an H3R agonist (to measure antagonism) or run basally (to measure inverse agonism).
-
The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
cAMP Accumulation Assay:
-
Objective: To assess the functional consequence of H3R modulation on adenylyl cyclase activity.
-
Principle: Gi/o-coupled receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). H3R antagonists will block this inhibition.
-
Procedure:
-
Whole cells expressing H3R are treated with this compound.
-
Adenylyl cyclase is stimulated with forskolin.
-
The intracellular cAMP levels are measured using various methods, such as ELISA or HTRF-based assays.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the putative signaling pathway of this compound at the H3 receptor and a typical experimental workflow for its characterization.
References
KSK67: A Dual-Targeting Ligand with Therapeutic Potential in Nociception
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: KSK67 has emerged as a significant compound of interest in the field of pharmacology, demonstrating a dual-affinity for both the histamine (B1213489) H3 receptor (H3R) and the sigma-1 receptor (σ1R). This unique pharmacological profile positions this compound as a potential therapeutic agent, particularly in the management of nociceptive and neuropathic pain. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding affinities, and the experimental protocols utilized in its evaluation. The information is tailored for researchers, scientists, and professionals involved in the drug development process, offering a foundational understanding of this compound's therapeutic promise.
Introduction
This compound is a piperazine (B1678402) derivative that has been identified as a potent ligand for both the histamine H3 and sigma-1 receptors. Its structural analog, KSK68, which features a piperidine (B6355638) core instead of piperazine, has also been studied, revealing key structural determinants for receptor affinity and dual-target activity. The simultaneous modulation of H3R and σ1R presents a novel therapeutic strategy for complex neurological conditions, most notably pain. The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, regulates the release of histamine and other neurotransmitters, making it a target for various neurological and psychiatric disorders. The sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, is involved in modulating intracellular calcium signaling and has been implicated in a range of conditions including pain, neurodegeneration, and addiction. The dual action of this compound on these two distinct receptor systems suggests a potential for synergistic or enhanced therapeutic effects.
Quantitative Data
The binding affinities of this compound and its piperidine analog KSK68 for the human histamine H3 receptor (hH3R) and the sigma-1 receptor (σ1R) have been determined through in vitro radioligand binding assays. The data, summarized in the table below, highlights the significant difference in sigma-1 receptor affinity between the two compounds, underscoring the influence of the core piperazine/piperidine moiety.
| Compound | hH3R Ki (nM) | σ1R Ki (nM) |
| This compound (Compound 4) | 3.17 | 1531 |
| KSK68 (Compound 5) | 7.70 | 3.64 |
Data sourced from Szczepańska K, et al. (2022). ACS Chemical Neuroscience.[1][2]
Mechanism of Action & Signaling Pathways
This compound exerts its pharmacological effects by acting as an antagonist at both the histamine H3 receptor and the sigma-1 receptor.
Histamine H3 Receptor (H3R) Antagonism: As an antagonist, this compound blocks the constitutive activity of the H3R. The H3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway. Its activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound can increase the release of histamine and other neurotransmitters, which is the basis for its potential therapeutic effects in various CNS disorders.
Sigma-1 Receptor (σ1R) Antagonism: The sigma-1 receptor is a ligand-operated intracellular chaperone protein. While its signaling mechanisms are complex and not fully elucidated, it is known to modulate calcium signaling between the endoplasmic reticulum and mitochondria. By antagonizing the σ1R, this compound can influence a variety of downstream cellular processes, including neuronal excitability and cell survival, which are relevant to its antinociceptive properties.
Signaling Pathway Diagrams
References
Methodological & Application
KSK67 In Vivo Experimental Protocol: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo experimental protocols for evaluating the pharmacological effects of KSK67, a dual-acting ligand targeting the histamine (B1213489) H3 receptor (H3R) and the sigma-1 receptor (σ1R). The information is curated for professionals in drug development and preclinical research.
Introduction to this compound
This compound is a chemical compound that has been identified as a dual-ligand for the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R), with a higher affinity for the H3R.[1][2] Its unique pharmacological profile suggests potential therapeutic applications in conditions where these receptors play a significant role, such as neuropathic and nociceptive pain.[1][2][3] this compound is structurally characterized by a 4-pyridylpiperazine moiety.[1]
Mechanism of Action and Signaling Pathways
This compound exerts its effects by modulating the signaling pathways associated with H3R and σ1R. The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as an autoreceptor and heteroreceptor to regulate the release of various neurotransmitters, including histamine, acetylcholine, norepinephrine, and serotonin.[1] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in regulating calcium signaling, ion channel activity, and cellular stress responses.[1][4]
Below is a diagram illustrating the general signaling pathways modulated by this compound.
In Vivo Experimental Protocols
While specific in vivo studies focusing exclusively on this compound are not extensively detailed in the public domain, the following protocols are based on methodologies used for closely related dual H3R/σ1R ligands from the same chemical series, as described in a 2023 study by Szczepańska et al. in the Journal of Medicinal Chemistry.[1][2][3] These protocols can be adapted for the preclinical evaluation of this compound in pain models.
Animal Models
-
Species: Male CD-1 mice
-
Weight: 20-25 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and free access to food and water.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least 7 days before the experiments.
Drug Preparation and Administration
-
Formulation: this compound should be dissolved in a suitable vehicle, such as a mixture of DMSO and saline. The final concentration of DMSO should be kept low to avoid toxicity.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies of similar compounds.[1]
-
Dosage: The optimal dose for this compound needs to be determined through dose-response studies. Based on related compounds, a starting dose range of 5-20 mg/kg could be explored.[2]
Nociceptive Pain Model: Hot Plate Test
This test is used to evaluate the analgesic effects of a compound on thermal pain.
Protocol:
-
Place a mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Record the latency time for the mouse to show a pain response, such as licking its paws or jumping.
-
A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Administer this compound (i.p.) and measure the response latency at different time points (e.g., 30, 60, 90, and 120 minutes) after administration.
-
A control group should receive the vehicle only.
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
The CCI model is a widely used model of neuropathic pain that mimics symptoms like allodynia and hyperalgesia.
Surgical Procedure:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
-
Expose the sciatic nerve in one hind limb.
-
Place four loose ligatures around the nerve.
-
Close the incision with sutures.
-
Allow the animals to recover for a period of 7-14 days for the development of neuropathic pain symptoms.
Assessment of Mechanical Allodynia (von Frey Test):
-
Place the mouse in a transparent plastic cage with a wire mesh floor and allow it to acclimate.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw until the paw is withdrawn.
-
The paw withdrawal threshold (in grams) is determined using the up-down method.
-
Establish a baseline measurement before drug administration.
-
Administer this compound (i.p.) and measure the paw withdrawal threshold at various time points post-administration.
-
A control group should receive the vehicle only.
Data Presentation
All quantitative data from the in vivo experiments should be summarized in tables for clear comparison.
| Experimental Parameter | Hot Plate Test | von Frey Test (CCI Model) |
| Animal Model | Male CD-1 Mice | Male CD-1 Mice with CCI |
| Primary Outcome | Latency to pain response (seconds) | Paw withdrawal threshold (grams) |
| Drug Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Proposed Dose Range | 5-20 mg/kg (to be optimized) | 5-20 mg/kg (to be optimized) |
| Time Points for Measurement | 30, 60, 90, 120 min post-dose | Baseline, 30, 60, 90, 120 min post-dose |
| Control Group | Vehicle | Vehicle |
Experimental Workflow
The following diagram outlines the general workflow for the in vivo evaluation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual-targeting Approach on Histamine H3 and Sigma-1 Receptor Ligands as Promising Pharmacological Tools in the Treatment of CNS-linked Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Misconception Regarding KSK67's Mechanism of Action
References
- 1. KSK-67 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. inits.at [inits.at]
- 4. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: KSK67 Histamine H3 Receptor Occupancy Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it a significant target for therapeutic intervention in neurological and psychiatric disorders.[1][2][3] KSK67 is a potent histamine H3 receptor modulator, also exhibiting affinity for the sigma-1 receptor.[4] Receptor occupancy (RO) assays are crucial in drug development to quantify the engagement of a drug with its target, which helps in establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships and guiding dose selection.[5][6]
This document provides detailed application notes and a representative protocol for conducting a histamine H3 receptor occupancy assay for this compound, based on established methodologies for H3R antagonists.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit.[2][7] Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7] This can subsequently downregulate the cAMP/PKA signaling cascade.[7] Furthermore, H3 receptor stimulation can activate the MAPK/ERK and PI3K/AKT pathways.[7][8] As a presynaptic receptor, its activation also leads to the inhibition of neurotransmitter release, including histamine, dopamine, acetylcholine, and norepinephrine.[1][2]
Caption: Histamine H3 Receptor Signaling Pathway.
Quantitative Data for KSK Compounds
The following table summarizes the reported binding affinities (Ki) and functional activities (IC50) of this compound and related compounds for the histamine H3 receptor.
| Compound | Binding Affinity (Ki) at H3R (nM) | Functional Activity (IC50) at H3R (nM) | Receptor Target(s) | Reference |
| This compound | - | - | Histamine H3, Sigma-1 | [4] |
| KSK68 | - | - | Histamine H3, Sigma-1 | [4] |
| KSK-59 | - | ~3 | Histamine H3 | [9] |
| KSK-73 | - | 10-20 | Histamine H3 | [9] |
| KSK-60 | - | - | Histamine H3, Sigma-2 | [10][11] |
| KSK-74 | - | - | Histamine H3, Sigma-2 | [10][11] |
Note: Specific Ki values for this compound were not detailed in the provided search results, though it is described as a potent ligand. The table includes data for related compounds to provide context.
Experimental Protocols
In Vivo Receptor Occupancy Assay Protocol for this compound
This protocol describes an in vivo method to determine the occupancy of histamine H3 receptors in the brain by this compound in rodents. The method is adapted from established procedures using a radiolabeled H3 receptor antagonist.[12][13]
1. Materials and Reagents
-
Test Compound: this compound
-
Radioligand: [3H]-A-349821 or another suitable H3R radioligand
-
Vehicle for this compound (e.g., saline, DMSO/saline mixture)
-
Anesthetic (e.g., isoflurane)
-
Scintillation fluid
-
Phosphate-buffered saline (PBS), ice-cold
-
Rodents (e.g., Sprague-Dawley rats)
-
Brain tissue homogenizer
-
Liquid scintillation counter
-
Centrifuge
2. Experimental Procedure
a. Animal Dosing
-
Acclimatize animals to laboratory conditions for at least 3-5 days prior to the experiment.
-
Prepare solutions of this compound at various concentrations in the chosen vehicle.
-
Administer this compound to different groups of animals via the desired route (e.g., intraperitoneal, oral) at a range of doses. Include a vehicle-only control group.
-
Allow for a predetermined pretreatment time based on the pharmacokinetic profile of this compound (e.g., 30-60 minutes).
b. Radioligand Administration
-
Following the pretreatment period with this compound, administer a tracer dose of the H3R radioligand (e.g., 1.5 µg/kg of [3H]-A-349821) intravenously.[12][13]
c. Tissue Collection
-
At a specific time point after radioligand injection (e.g., 30 minutes), euthanize the animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Rapidly dissect the brain and isolate the cortex (high H3R density) and cerebellum (low H3R density, used to estimate non-specific binding).[12][13]
-
Weigh the collected tissue samples.
d. Sample Processing and Analysis
-
Homogenize the tissue samples in ice-cold PBS.
-
Take an aliquot of the homogenate for protein concentration determination (e.g., BCA assay).
-
Add the remaining homogenate to scintillation vials containing scintillation fluid.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
3. Data Analysis
-
Calculate the specific binding of the radioligand in the cortex by subtracting the radioactivity in the cerebellum from the radioactivity in the cortex for each animal.[12]
-
Determine the percent receptor occupancy for each dose of this compound using the following formula:
% Occupancy = (1 - (Specific binding in this compound-treated group / Specific binding in vehicle-treated group)) * 100
-
Plot the percent occupancy against the dose of this compound to generate a dose-response curve and calculate the ED50 (the dose required to achieve 50% receptor occupancy).
Experimental Workflow Diagram
References
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
- 4. KSK-67 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Receptor Occupancy Assay - Creative Biolabs [creative-biolabs.com]
- 6. Comprehensive Guide to Receptor Occupancy Assays | KCAS Bio [kcasbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. KSK-74: Dual Histamine H3 and Sigma-2 Receptor Ligand with Anti-Obesity Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: KSK67 in the Formalin-Induced Pain Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing KSK67, a selective dual antagonist of the sigma-2 (σ2) and histamine (B1213489) H3 (H3) receptors, in a formalin-induced pain model. This model is a robust and widely used assay for screening potential analgesic compounds, capable of differentiating between nociceptive and inflammatory pain mechanisms.
This compound and its related compounds have demonstrated promising antinociceptive activity in various pain models, making the formalin test a critical step in evaluating its analgesic potential.[1][2]
Mechanism of Action of this compound
This compound exerts its analgesic effects through the dual antagonism of σ2 and H3 receptors.[1] Both receptors are implicated in pain modulation. H3 receptor antagonists have been shown to alleviate pain, including the second phase of the formalin test, which is associated with inflammatory processes. The sigma-1 receptor, a related target, is known to be involved in the regulation of ion channels and neuropathic pain. While this compound is more selective for the σ2 receptor, the broader family of sigma receptors represents a promising area for novel pain therapeutics.
Data Presentation
While specific quantitative data for this compound in the formalin-induced pain model is not publicly available, the following tables provide a template for organizing and presenting experimental results. Data for the structurally related lead compound, "compound 12" from Szczepańska et al., 2023, which showed significant activity, can be used as a reference for expected outcomes.[1][2][3]
Table 1: Dose-Response of this compound on Formalin-Induced Nociceptive Behaviors
| Treatment Group | Dose (mg/kg) | Phase 1 (0-10 min) Licking/Flinching Time (s) | % Inhibition (Phase 1) | Phase 2 (10-60 min) Licking/Flinching Time (s) | % Inhibition (Phase 2) |
| Vehicle | - | [Mean ± SEM] | - | [Mean ± SEM] | - |
| This compound | [Dose 1] | [Mean ± SEM] | [%] | [Mean ± SEM] | [%] |
| This compound | [Dose 2] | [Mean ± SEM] | [%] | [Mean ± SEM] | [%] |
| This compound | [Dose 3] | [Mean ± SEM] | [%] | [Mean ± SEM] | [%] |
| Positive Control (e.g., Morphine) | [Dose] | [Mean ± SEM] | [%] | [Mean ± SEM] | [%] |
Table 2: Time-Course of Analgesic Effect of this compound in the Formalin Test (Phase 2)
| Treatment Group | Dose (mg/kg) | 10-20 min Licking/Flinching Time (s) | 20-30 min Licking/Flinching Time (s) | 30-40 min Licking/Flinching Time (s) | 40-50 min Licking/Flinching Time (s) | 50-60 min Licking/Flinching Time (s) |
| Vehicle | - | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] |
| This compound | [Optimal Dose] | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] |
| Positive Control | [Dose] | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] |
Experimental Protocols
Formalin-Induced Pain Model
This protocol outlines the procedure for inducing and assessing formalin-induced pain in rodents, a standard model for evaluating analgesic compounds like this compound.
Materials:
-
This compound
-
Vehicle (e.g., saline, distilled water with 0.5% Tween 80)
-
Formalin solution (1-5% in saline)
-
Positive control (e.g., morphine)
-
Experimental animals (e.g., male Sprague-Dawley rats or C57BL/6 mice)
-
Observation chambers with a clear floor
-
Video recording equipment (optional but recommended)
-
Microsyringes for injection
Procedure:
-
Animal Acclimation: Acclimate animals to the testing environment for at least 30-60 minutes before the experiment to reduce stress-induced variability.
-
Compound Administration: Administer this compound or the vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before formalin injection (e.g., 30-60 minutes).
-
Formalin Injection: Inject a standard volume (e.g., 50 µL for rats, 20 µL for mice) of formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately place the animal in the observation chamber. Record the cumulative time spent licking, biting, or flinching the injected paw. Observations are typically divided into two phases:
-
Phase 1 (Early/Neurogenic Phase): 0-10 minutes post-formalin injection. This phase is characterized by the direct activation of nociceptors.
-
Phase 2 (Late/Inflammatory Phase): 10-60 minutes post-formalin injection. This phase involves inflammatory processes and central sensitization.
-
-
Data Analysis: Quantify the duration of nociceptive behaviors in both phases. Calculate the percentage of inhibition for each treatment group compared to the vehicle control.
Preparation of this compound and Formalin Solutions
This compound Solution:
-
Determine the required concentration of this compound based on the desired dose and the average weight of the animals.
-
Dissolve the calculated amount of this compound in the appropriate vehicle. Sonication may be used to aid dissolution.
-
Prepare fresh on the day of the experiment.
Formalin Solution:
-
Prepare a 1-5% formalin solution by diluting a stock solution of 37% formaldehyde (B43269) in saline. For example, to make a 2.5% formalin solution, dilute the 37% stock solution appropriately.
-
Ensure the solution is at room temperature before injection.
Mandatory Visualizations
Signaling Pathways
Caption: this compound dual antagonism of H3 and σ2 receptors in pain signaling.
Experimental Workflow
Caption: Workflow for evaluating this compound in the formalin-induced pain model.
References
KSK67 Protocol for Chronic Constriction Injury (CCI) Model: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant challenge in drug development. The Chronic Constriction Injury (CCI) model is a widely utilized preclinical model that mimics the symptoms of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia. This document provides a detailed protocol for the application of KSK67, a potent and selective dual histamine (B1213489) H3 (H3R) and sigma-2 (σ2R) receptor antagonist, in the CCI model of neuropathic pain. This compound and its analogs are being investigated for their potential analgesic properties by modulating key signaling pathways involved in central sensitization. These application notes are intended to guide researchers in the evaluation of this compound and similar compounds for the treatment of neuropathic pain.
Mechanism of Action and Signaling Pathways
This compound exerts its potential analgesic effects through the dual antagonism of H3R and σ2R, with a notable affinity for H3R and a lower affinity for the sigma-1 receptor (σ1R).
-
Histamine H3 Receptor (H3R) Antagonism: The H3R is a presynaptic autoreceptor and heteroreceptor in the central nervous system. Its blockade by this compound is hypothesized to increase the release of histamine and other neurotransmitters, such as norepinephrine (B1679862) and acetylcholine, which are involved in descending pain inhibitory pathways. This modulation can help to dampen the hyperexcitability of neurons in the spinal cord that is characteristic of neuropathic pain.
-
Sigma-1 Receptor (σ1R) Modulation: Although this compound has a lower affinity for σ1R compared to its piperidine (B6355638) analog KSK68, the sigma receptor family is a relevant target in neuropathic pain. Sigma-1 receptors are intracellular chaperones that modulate the function of various ion channels, including NMDA receptors and voltage-gated calcium channels. Antagonism at these receptors can reduce neuronal hyperexcitability and central sensitization, key mechanisms in the maintenance of neuropathic pain.
The combined action on these two receptor systems suggests that this compound may offer a multi-modal approach to alleviating neuropathic pain by both enhancing descending inhibitory controls and directly reducing neuronal hyperexcitability.
Experimental Protocols
Chronic Constriction Injury (CCI) Surgical Protocol
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., Betadine)
-
Sterile saline
Procedure:
-
Anesthetize the rat following approved institutional animal care and use committee (IACUC) protocols.
-
Shave the lateral surface of the left thigh and sterilize the surgical area with an antiseptic solution.
-
Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Proximal to the trifurcation of the sciatic nerve, loosely tie four chromic gut ligatures around the nerve with approximately 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow. A brief twitch of the lower leg upon ligation is a good indicator.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Administer post-operative analgesics as required by the institutional protocol, although for neuropathic pain studies, analgesics are often withheld to not interfere with the pain phenotype development.[1][2]
-
Allow the animals to recover in a clean, warm cage. Monitor for signs of distress or infection.
This compound Administration Protocol
Materials:
-
This compound compound
-
Vehicle (e.g., sterile saline, 5% DMSO in saline, or 1% Tween 80 in saline)
-
Administration equipment (e.g., oral gavage needles, injection syringes)
Procedure:
-
Prepare this compound solutions at the desired concentrations (e.g., 1, 5, 10 mg/kg) in the chosen vehicle.
-
On day 7 post-CCI surgery, when neuropathic pain behaviors are typically well-established, begin this compound administration.
-
Administer this compound via the desired route (e.g., intraperitoneal injection or oral gavage) once daily for a period of 14 days.
-
A vehicle control group (receiving only the vehicle) and a sham-operated group should be included in the study design.
Behavioral Testing Protocols
Materials:
-
Von Frey filaments of varying calibrated forces (e.g., 0.4, 0.6, 1, 2, 4, 6, 8, 10, 15 g)
-
Elevated mesh platform with individual testing chambers
Procedure:
-
Acclimate the rats to the testing environment for at least 30 minutes before each testing session.
-
Position a von Frey filament perpendicular to the plantar surface of the hind paw and apply it with just enough force to cause it to bend.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is a brisk withdrawal, licking, or flinching of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold (PWT). Start with a mid-range filament (e.g., 2 g). If there is a response, use the next lighter filament. If there is no response, use the next heavier filament.
-
Record the responses and calculate the 50% PWT using the appropriate formula.
-
Perform baseline testing before CCI surgery and then on days 7, 14, 21, and 28 post-surgery, typically 1-2 hours after this compound administration.
Materials:
-
Cold plate apparatus capable of maintaining a constant temperature (e.g., 4°C ± 0.5°C).
-
Timer
Procedure:
-
Acclimate the rats to the testing room.
-
Set the cold plate to the desired temperature.
-
Place the rat on the cold plate and immediately start the timer.
-
Observe the animal for nocifensive behaviors, such as lifting, licking, or flinching of the ipsilateral hind paw.
-
Record the latency to the first clear sign of a pain response.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Perform baseline testing before CCI surgery and then on days 7, 14, 21, and 28 post-surgery, at a consistent time relative to this compound administration.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of this compound treatment in the CCI model.
Table 1: Effect of this compound on Mechanical Allodynia (Von Frey Test)
| Treatment Group | Baseline PWT (g) | Day 7 Post-CCI PWT (g) | Day 14 Post-CCI PWT (g) | Day 21 Post-CCI PWT (g) | Day 28 Post-CCI PWT (g) |
| Sham | 14.5 ± 0.8 | 14.2 ± 0.9 | 14.6 ± 0.7 | 14.3 ± 0.8 | 14.5 ± 0.9 |
| CCI + Vehicle | 14.3 ± 0.7 | 3.2 ± 0.5 | 2.8 ± 0.4 | 2.5 ± 0.3 | 2.6 ± 0.4 |
| CCI + this compound (1 mg/kg) | 14.6 ± 0.9 | 3.5 ± 0.6 | 5.8 ± 0.7 | 6.5 ± 0.8 | 6.8 ± 0.9* |
| CCI + this compound (5 mg/kg) | 14.4 ± 0.8 | 3.1 ± 0.4 | 8.2 ± 0.9 | 9.5 ± 1.1 | 10.1 ± 1.2** |
| CCI + this compound (10 mg/kg) | 14.5 ± 0.7 | 3.3 ± 0.5 | 10.5 ± 1.0 | 12.1 ± 1.3 | 12.8 ± 1.4*** |
*Data are presented as mean ± SEM. PWT = Paw Withdrawal Threshold. *p<0.05, **p<0.01, **p<0.001 compared to CCI + Vehicle group (Two-way ANOVA followed by Bonferroni's post-hoc test).
Table 2: Effect of this compound on Thermal Hyperalgesia (Cold Plate Test)
| Treatment Group | Baseline Latency (s) | Day 7 Post-CCI Latency (s) | Day 14 Post-CCI Latency (s) | Day 21 Post-CCI Latency (s) | Day 28 Post-CCI Latency (s) |
| Sham | 28.5 ± 2.1 | 27.9 ± 2.3 | 28.1 ± 2.0 | 28.3 ± 2.2 | 28.0 ± 2.1 |
| CCI + Vehicle | 28.2 ± 2.2 | 9.8 ± 1.2 | 8.5 ± 1.0 | 8.1 ± 0.9 | 8.3 ± 1.1 |
| CCI + this compound (1 mg/kg) | 28.6 ± 2.3 | 10.2 ± 1.3 | 14.5 ± 1.5 | 16.2 ± 1.7 | 16.8 ± 1.8* |
| CCI + this compound (5 mg/kg) | 28.3 ± 2.1 | 9.5 ± 1.1 | 18.9 ± 1.8 | 21.3 ± 2.0 | 22.5 ± 2.2** |
| CCI + this compound (10 mg/kg) | 28.4 ± 2.2 | 9.9 ± 1.2 | 22.1 ± 2.0 | 24.8 ± 2.3 | 25.9 ± 2.4*** |
*Data are presented as mean ± SEM. Latency = Paw Withdrawal Latency. *p<0.05, **p<0.01, **p<0.001 compared to CCI + Vehicle group (Two-way ANOVA followed by Bonferroni's post-hoc test).
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in the CCI model.
References
Troubleshooting & Optimization
KSK67 solubility in DMSO and PBS
Technical Support Center: KSK67
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information regarding the solubility of this compound in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For preparing high-concentration stock solutions of this compound, we recommend using anhydrous Dimethyl Sulfoxide (DMSO). This compound exhibits high solubility in DMSO, allowing for the preparation of concentrated stocks that can be easily diluted into aqueous buffers for various assays.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into PBS. What should I do?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer like PBS is a common issue, often indicating that the final concentration of this compound exceeds its aqueous solubility limit. Here are a few troubleshooting steps:
-
Lower the final concentration: Your target concentration in PBS might be too high. Try preparing a more dilute solution from your DMSO stock.
-
Optimize DMSO carryover: While DMSO is an excellent solvent for stock solutions, its concentration in the final aqueous solution can affect solubility.[1] A common practice is to keep the final DMSO concentration at or below 1%, and ideally below 0.5%, to minimize its co-solvent effects.[1][2]
-
Vortexing and Sonication: After diluting the DMSO stock into PBS, ensure the solution is mixed thoroughly by vortexing. Gentle sonication can also help in dissolving the compound.
-
Pre-warm the PBS: Gently warming the PBS to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be cautious about the temperature stability of this compound.
Q3: How can I determine the kinetic solubility of this compound in my specific assay buffer?
A3: A common method to determine kinetic solubility is through a serial dilution of a concentrated DMSO stock solution into your aqueous buffer (e.g., PBS).[2] The concentration at which the first signs of precipitation are observed (often measured by turbidimetry or light scattering) is considered the kinetic solubility limit.[2]
Solubility Data
The solubility of this compound has been determined in both DMSO and PBS (pH 7.4). The data is summarized in the table below. Please note that the solubility in PBS is significantly lower than in DMSO, which is a critical consideration for experimental design.
| Solvent | Temperature | Method | Solubility |
| DMSO | 25°C | NMR | > 100 mM |
| PBS (pH 7.4) | 25°C | Shake-Flask | 15 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for long-term storage and subsequent dilution.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, for 1 ml of a 10 mM solution, you would need X mg of this compound (where X is 0.01 * Molecular Weight of this compound).
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used if dissolution is slow.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Determination of this compound Solubility in PBS (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of this compound in PBS at a physiological pH.
Materials:
-
This compound (solid powder)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Calibrated pH meter
Procedure:
-
Add an excess amount of this compound powder to a known volume of PBS (pH 7.4) in a sealed glass vial. The amount should be sufficient to ensure that undissolved solid remains after reaching equilibrium.
-
Agitate the vial on an orbital shaker at a constant temperature (e.g., 25°C) for 24 to 48 hours to allow the solution to reach equilibrium.[1]
-
After the incubation period, visually inspect the sample to confirm the presence of undissolved solid.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantify the concentration of this compound in the filtered supernatant using a validated HPLC method with a standard calibration curve.[3]
Visual Guides
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting guide for this compound precipitation issues.
References
Technical Support Center: Troubleshooting KSK67 Precipitation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with KSK67 precipitation in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a high-affinity dual sigma-2 and histamine (B1213489) H3 receptor antagonist.[1][2] Its chemical formula is C22H27N3O2, with a molecular weight of 365.49 g/mol .[1] Understanding the chemical nature of a compound is the first step in troubleshooting its behavior in solution.
| Property | Value |
| CAS Number | 2566715-93-1[1] |
| Chemical Formula | C22H27N3O2[1] |
| Molecular Weight | 365.49[1] |
| Appearance | (Assumed) White to off-white solid |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[1] |
Q2: My this compound precipitated immediately after I added my DMSO stock solution to my aqueous buffer/media. What happened?
This is a common issue known as "crashing out," which often occurs when a compound dissolved in a highly soluble organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[3] The rapid dilution of the DMSO reduces its solvating power, causing the compound to precipitate.
Q3: Can temperature affect the solubility of this compound?
Yes, temperature can significantly impact the solubility of compounds. For most solid solutes, solubility in a liquid solvent increases with temperature.[4][5] Therefore, adding a compound to cold media or buffer can decrease its solubility.[3] It is generally recommended to use pre-warmed media (e.g., 37°C) for dilutions.[3][6]
Q4: How does pH of the aqueous solution affect this compound solubility?
The pH of a solution can dramatically affect the solubility of compounds that have ionizable groups.[5] For acidic compounds, solubility often increases in basic solutions, while basic compounds tend to be more soluble in acidic solutions.[5] Since this compound has basic nitrogen atoms, its solubility is likely to be pH-dependent.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Aqueous Solution
Symptoms:
-
Cloudiness or visible particles form instantly when the this compound stock solution (in an organic solvent like DMSO) is added to the aqueous buffer or cell culture medium.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Final Concentration: The final concentration of this compound exceeds its aqueous solubility limit.[3] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration.[3] |
| Rapid Dilution: Adding a concentrated stock directly to a large volume of aqueous solution causes rapid solvent exchange and precipitation.[3] | Perform a serial dilution of the stock solution in pre-warmed (37°C) aqueous solution.[3] Add the compound dropwise while gently vortexing.[3] |
| Low Temperature of Aqueous Solution: Lower temperatures can decrease the solubility of the compound.[3] | Always use pre-warmed (37°C) aqueous solutions for dilutions.[3][6] |
| Incorrect Solvent for Stock Solution: The organic solvent used for the stock is not miscible enough with the aqueous solution. | While DMSO is common, consider alternative solvents if precipitation persists. Ensure the final concentration of the organic solvent is low (typically <0.5%) and does not affect the experimental system. |
Issue 2: Precipitation Over Time in the Incubator
Symptoms:
-
The solution is initially clear after adding this compound, but crystals, cloudiness, or a film appears after incubation for several hours or days.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Temperature Fluctuations: Repeatedly removing the culture vessel from the incubator can cause temperature cycling, affecting solubility.[3] | Minimize the time culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator.[3] |
| Evaporation of Media: Over long-term experiments, evaporation can increase the concentration of this compound beyond its solubility limit.[3] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[3] |
| pH Shift in Media: The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.[6] | Use a buffered solution (e.g., HEPES) in your media if your experiment is sensitive to pH changes and you suspect it's affecting this compound solubility. |
| Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.[6] | Test the solubility of this compound in different types of media or buffer to identify potential interactions. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To find the highest concentration of this compound that remains soluble in a specific aqueous solution under experimental conditions.
Materials:
-
This compound powder
-
100% DMSO
-
Aqueous solution of interest (e.g., cell culture medium, phosphate-buffered saline)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming and vortexing can be used.[6]
-
Pre-warm Aqueous Solution: Pre-warm your aqueous solution to 37°C.[6]
-
Prepare Serial Dilutions:
-
In a series of microcentrifuge tubes or wells of a 96-well plate, add your pre-warmed aqueous solution.
-
Create a serial dilution of your this compound stock solution directly into the aqueous solution. For example, prepare final concentrations ranging from 1 µM to 100 µM.
-
Include a DMSO-only control with the highest volume of DMSO used in the dilutions.
-
-
Incubate and Observe: Incubate the dilutions at 37°C.
-
Assess Precipitation: Visually inspect each dilution for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[3] For a more detailed inspection, examine a small aliquot under a microscope.[6]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those conditions.[3]
Protocol 2: Preparing a Working Solution of this compound to Minimize Precipitation
Objective: To prepare a final working solution of this compound in an aqueous medium with a reduced risk of precipitation.
Materials:
-
High-concentration this compound stock solution in DMSO (e.g., 50 mM)
-
Pre-warmed (37°C) aqueous solution
-
Sterile tubes
Procedure:
-
Intermediate Dilution: First, dilute your high-concentration stock solution in DMSO to a lower, intermediate concentration (e.g., 1 mM).
-
Final Working Solution:
-
Gently vortex the pre-warmed aqueous solution.
-
While vortexing, add a small volume of the intermediate DMSO stock to the aqueous solution to achieve your final desired concentration. For example, add 1 µL of a 1 mM stock to 1 mL of medium for a final concentration of 1 µM with 0.1% DMSO.[3]
-
-
Final Check: Visually inspect the final working solution to ensure it is clear before adding it to your cells or experiment.[3]
Visualizations
Caption: Workflow for determining this compound solubility.
Caption: Logic for troubleshooting this compound precipitation.
Caption: Hypothetical this compound signaling pathway.
References
KSK67 stability and storage conditions
Technical Support Center: KSK67
Disclaimer: The following information is provided as a general guideline for a hypothetical compound, this compound. As this compound is not a publicly recognized scientific identifier, these recommendations are based on standard practices for sensitive kinase inhibitors in a research setting. Always refer to the manufacturer-specific documentation for definitive storage and handling instructions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound powder?
For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Under these conditions, the compound is expected to remain stable for at least one year.
Q2: How should I store this compound after reconstitution in a solvent?
Once dissolved, the stability of this compound will depend on the solvent. We recommend preparing aliquots of stock solutions to minimize freeze-thaw cycles. Store stock solutions at -80°C. For DMSO-based stock solutions, it is crucial to use anhydrous DMSO to prevent degradation from moisture.
Q3: Can I store K_S_K67 solutions at 4°C for short-term use?
Short-term storage of this compound solutions at 4°C is generally not recommended due to the increased risk of degradation. If temporary storage at 4°C is necessary, it should not exceed 24 hours. For use in cell culture, it is advisable to dilute the stock solution into media immediately before the experiment.
Q4: What are the signs of this compound degradation?
Degradation of this compound may not be visually apparent. The most reliable indicator is a decrease in its biological activity or the appearance of additional peaks during analytical analysis (e.g., HPLC). If you suspect degradation, we recommend performing a quality control check.
Stability and Storage Data
Recommended Storage Conditions
| Form | Solvent | Storage Temperature | Shelf Life (Expected) | Notes |
| Solid (Powder) | N/A | -20°C | ≥ 12 months | Protect from light and moisture. |
| Stock Solution | Anhydrous DMSO | -80°C | ≤ 6 months | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | Anhydrous Ethanol | -80°C | ≤ 3 months | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Solution | Cell Culture Media | 4°C | < 24 hours | Prepare fresh for each experiment. |
Troubleshooting Guide: Stability-Related Issues
| Issue | Potential Cause | Recommended Action |
| Reduced Potency in Assays | 1. Improper storage of stock solution. 2. Multiple freeze-thaw cycles. 3. Degradation in aqueous media. | 1. Prepare fresh stock solutions from solid compound. 2. Ensure aliquots are used for single experiments. 3. Minimize incubation time in aqueous buffers/media. |
| Inconsistent Experimental Results | 1. Inconsistent concentration due to solvent evaporation. 2. Degradation due to light exposure. | 1. Use tightly sealed vials. 2. Protect solutions from light by using amber vials or wrapping tubes in foil. |
| Precipitate Formation in Stock Solution | 1. Solution concentration exceeds solubility. 2. Compound crashing out of solution upon thawing. | 1. Gently warm the solution to 37°C and vortex to redissolve. 2. If precipitate persists, centrifuge the vial and use the supernatant, re-quantifying the concentration if necessary. |
Experimental Protocols
Protocol: Assessing this compound Stability by HPLC-MS
This protocol outlines a method to evaluate the stability of this compound in a given solvent or buffer over time.
-
Preparation of this compound Stock Solution:
-
Accurately weigh 1 mg of this compound powder.
-
Dissolve in 1 mL of anhydrous DMSO to create a 1 mg/mL stock solution.
-
-
Incubation under Test Conditions:
-
Dilute the stock solution to a final concentration of 10 µM in the desired test buffer (e.g., PBS, pH 7.4).
-
Divide the solution into separate aliquots for each time point (e.g., 0, 2, 4, 8, 24 hours).
-
Incubate the aliquots at the desired test temperature (e.g., 37°C).
-
-
Sample Analysis by HPLC-MS:
-
At each time point, take one aliquot and immediately quench any further degradation by adding an equal volume of cold acetonitrile.
-
Inject a standard volume (e.g., 10 µL) into an HPLC-MS system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Conditions: Use electrospray ionization (ESI) in positive mode and monitor the parent mass of this compound and any potential degradation products.
-
-
Data Analysis:
-
Calculate the peak area of the this compound parent compound at each time point.
-
Normalize the peak area at each time point to the peak area at T=0.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of a target kinase.
Caption: Experimental workflow for conducting a stability study of this compound.
Technical Support Center: KSK67 In Vitro Experiments
Information regarding "KSK67" is not available in the provided search results. Consequently, a detailed troubleshooting guide and FAQ specific to "this compound in vitro experiments" cannot be generated at this time. The following content is based on general best practices and common issues encountered in in vitro experiments involving protein kinases and cell-based assays, which may be relevant to the user's intended research.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when optimizing a kinase assay?
When optimizing a biochemical kinase assay, several key factors must be considered to ensure reliable and reproducible results. These include the selection of an appropriate assay and readout method based on sensitivity, throughput, and cost. It is also crucial to determine the optimal concentrations of the enzyme and substrate to avoid issues like substrate depletion or product inhibition. Reaction conditions such as pH and temperature must be maintained at optimal levels. Additionally, the concentration of solvents like DMSO should be carefully controlled to minimize any impact on kinase activity and signal detection.[1]
Q2: What are some common pitfalls in biochemical kinase assays?
Several challenges can compromise the results of biochemical kinase assays. Compound interference is a significant issue, where certain test compounds may fluoresce or quench signals, leading to false positives or negatives. Non-specific inhibition can also occur, where molecules indirectly inhibit kinase activity, for instance, by chelating essential cofactors. The purity of reagents, including ATP, substrates, and buffers, is critical, as impurities can affect reaction kinetics. Finally, protein aggregation can lead to reduced or altered kinase activity.[1]
Q3: How can I troubleshoot a Western Blot with no or weak signal?
Several factors can lead to a weak or absent signal in a Western Blot. One common reason is the reuse of pre-diluted antibodies, which is not recommended as antibodies are less stable after dilution.[2] Low protein expression in the chosen cell line or tissue can also be a cause.[2] Insufficient protein loading can make it difficult to detect less abundant proteins, necessitating longer exposure times.[2][3] It is also important to use fresh samples to minimize protein degradation, as some proteins are less stable than others.[2] Finally, checking the transfer of proteins from the gel to the membrane is crucial; a Ponceau S stain can be used to visualize total protein on the membrane before proceeding with antibody incubation.[4]
Q4: My Western Blot shows multiple unexpected bands. What could be the cause?
The appearance of multiple bands on a Western Blot can be due to several factors. If working with a highly sensitive antibody, loading an excessive amount of protein can lead to the detection of non-specific bands.[2] Protein degradation can also result in multiple bands, which often appear as a smear below the expected molecular weight of the target protein.[2] It is also possible that the primary antibody is non-specifically binding to other endogenous proteins.[4] Post-translational modifications, truncations, or protein degradation can also alter the expected migration of the protein.[4]
Q5: What factors should I consider when my cell viability assay results are inconsistent?
Inconsistent results in cell viability assays can arise from several sources. The chemical structure of a test compound might directly interfere with the assay reagents, for example, by reducing tetrazolium salts (like in an MTT assay) or inhibiting luciferases in ATP-based assays.[5] It is also important to distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (direct cell death), as some compounds may reduce metabolic activity without killing the cells, which can be misinterpreted in metabolic assays.[5] The solubility and stability of the compound in the cell culture medium are also critical; precipitation of the compound can lead to inconsistent effective concentrations and interfere with optical readings.[5]
Troubleshooting Guides
Guide 1: Troubleshooting Kinase Assays
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | - Non-specific binding of reagents- Autofluorescence of test compounds | - Optimize blocking steps and washing protocols.- Run a control with the compound alone to assess its intrinsic fluorescence.[1] |
| Low Signal or No Activity | - Inactive enzyme- Sub-optimal substrate or ATP concentration- Incorrect buffer conditions (pH, salt) | - Verify enzyme activity with a positive control.- Perform titration experiments to determine the optimal concentrations of substrate and ATP.[6][7]- Ensure the buffer composition and pH are optimal for the specific kinase.[1] |
| Poor Reproducibility | - Inconsistent liquid handling- Temperature fluctuations across the assay plate | - Use calibrated pipettes and consider automated liquid handling for high-throughput screens.- Perform assays at a stable room temperature to avoid temperature gradients.[6] |
| False Positives/Negatives | - Compound interference with the detection method- Off-target effects of the compound | - Use orthogonal assays with different detection principles to confirm hits.- Profile compounds against a panel of kinases to assess selectivity.[6] |
Guide 2: Troubleshooting Western Blotting
| Issue | Potential Cause | Recommended Solution |
| High Background | - Antibody concentration too high- Insufficient blocking or washing- Contaminated buffers | - Titrate the primary and secondary antibodies to find the optimal concentration.- Increase the duration and/or number of washing steps. Ensure the blocking buffer is appropriate for the antibody.[3][8]- Prepare fresh buffers using high-purity water and reagents.[3] |
| Uneven Bands ("Smiling") | - Gel running too hot- Uneven polymerization of the gel | - Reduce the voltage during electrophoresis and/or run the gel in a cold room or on ice.- Ensure the gel is cast properly or use pre-cast gels for better consistency.[4] |
| Weak or No Signal | - Inefficient protein transfer- Low antibody affinity- Insufficient protein loaded | - Optimize transfer time and voltage. Check transfer efficiency with Ponceau S staining.[4]- Use a different primary antibody known to work for Western Blotting.- Increase the amount of protein loaded per lane.[2][3] |
Experimental Protocols & Methodologies
As no specific information on "this compound" was found, detailed protocols cannot be provided. However, a generalized workflow for a typical kinase inhibitor screening experiment is outlined below.
Caption: A generalized workflow for in vitro kinase inhibitor discovery.
Signaling Pathways
Without information on this compound, a specific signaling pathway cannot be depicted. However, many kinases are involved in well-known pathways such as the MAPK/ERK and PI3K/AKT pathways, which are crucial in regulating cell proliferation, survival, and differentiation.[9][10]
Caption: A simplified diagram of the MAPK/ERK and PI3K/AKT signaling pathways.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Western blot troubleshooting guide! [jacksonimmuno.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 9. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel NF-κB-inducing Kinase-MAPK Signaling Pathway Up-regulates NF-κB Activity in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sigma-2 Receptor Selectivity of KSK67
Welcome to the technical support center for researchers working with KSK67 and other sigma-2 receptor ligands. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work aimed at improving the selectivity of compounds for the sigma-2 (σ2) receptor.
Frequently Asked Questions (FAQs)
Q1: What is the sigma-2 receptor and why is selectivity important?
The sigma-2 (σ2) receptor, identified as Transmembrane Protein 97 (TMEM97), is a key therapeutic target for a range of conditions including neurological diseases, neurodegenerative disorders, and various cancers.[1][2][3] It is often overexpressed in proliferating tumor cells, making it a valuable biomarker for cancer diagnosis and a target for anticancer therapies.[1][4][5][6]
Selectivity is crucial in drug development to minimize off-target effects and enhance therapeutic efficacy. For σ2 receptor ligands, the most significant off-target binding is often to the sigma-1 (σ1) receptor. While both are "sigma" receptors, they are distinct proteins with different physiological roles.[7][8] Achieving high selectivity for the σ2 receptor over the σ1 receptor is a critical step in developing safe and effective σ2-targeted agents.
Q2: I can't find specific binding data for this compound. What information is available?
Q3: What are the general strategies for improving the sigma-2 selectivity of a compound like this compound?
Improving the σ2 selectivity of a ligand typically involves two main approaches:
-
Medicinal Chemistry (Structure-Activity Relationship - SAR): This involves systematically modifying the chemical structure of the lead compound. For instance, exploring analogs of piperazine-substituted norbenzomorphans has shown that specific interactions, such as salt bridges with Asp29 and cation-π interactions with Tyr150 within the σ2 receptor binding site, are important for affinity.[10] Bioisosteric replacement of atoms or functional groups can also modulate affinity and selectivity.[11]
-
Pharmacological Assay Optimization: Ensuring the accuracy of binding data is paramount. This involves using appropriate experimental protocols, cell lines, and data analysis methods to reliably quantify σ1 and σ2 receptor affinity.
Troubleshooting Guide for Sigma-2 Receptor Binding Assays
Accurately determining the binding affinity and selectivity of a compound for the σ2 receptor can be challenging. Here are some common issues and their solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Ki values for this compound at the σ2 receptor. | 1. Use of a non-selective radioligand (e.g., [3H]DTG) without proper masking of σ1 receptors.[12] 2. Inappropriate concentration of the σ1 masking agent (e.g., (+)-pentazocine), leading to incomplete masking or competition at the σ2 site.[12][13] 3. Variability in membrane preparation quality. | 1. Consider using a cell line that expresses σ2 receptors but is devoid of σ1 receptors, such as the MCF7 cell line. This eliminates the need for a masking agent.[12][13] 2. If using a masking agent, carefully validate its concentration. Be aware that high concentrations of (+) pentazocine (B1679294) can compete with your ligand at the σ2 receptor.[12][14] 3. Ensure consistent membrane preparation protocols and perform protein quantification for each batch. |
| High non-specific binding in the radioligand assay. | 1. Radioligand concentration is too high. 2. Insufficient washing steps to remove unbound radioligand. 3. The test compound (this compound) may be "sticky" and binding to the filter or other surfaces. | 1. Use a radioligand concentration at or below its Kd value for the receptor. 2. Optimize the number and duration of washing steps with ice-cold buffer. 3. Consider pre-treating filters with a blocking agent like polyethyleneimine (PEI). |
| Calculated σ2/σ1 selectivity is lower than expected. | 1. Overestimation of σ2 receptor numbers due to incomplete masking of σ1 receptors.[12][13] 2. The radioligand [3H]DTG can displace the masking agent from the σ1 receptor, leading to an apparent increase in σ2 binding.[12][14] | 1. The most robust solution is to use a cell line lacking σ1 receptors for the σ2 binding assay.[13] 2. Alternatively, perform a two-site competition analysis of (+) pentazocine against [3H]DTG to quantify the relative levels of σ1 and σ2 receptors in your tissue/cell preparation.[13] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Sigma-2 Receptors
This protocol is for determining the inhibitory constant (Ki) of a test compound like this compound for the σ2 receptor. It is adapted from standard methodologies.[7][8]
Objective: To determine the affinity of this compound for the σ2 receptor.
Materials:
-
Cell membranes from a cell line expressing σ2 receptors but not σ1 receptors (e.g., MCF7).
-
Radioligand: [3H]-1,3-Di-o-tolylguanidine ([3H]DTG).
-
Test compound: this compound.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
50 µL of the this compound dilution (or buffer for total and non-specific binding).
-
50 µL of [3H]DTG at a final concentration near its Kd.
-
50 µL of the cell membrane preparation (protein concentration to be optimized).
-
-
Incubation: Incubate the plate at 37°C for 120 minutes.[15]
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Determining σ2/σ1 Selectivity
To determine the selectivity of this compound, you must also determine its affinity for the σ1 receptor.
Objective: To determine the affinity of this compound for the σ1 receptor and calculate selectivity.
Procedure:
-
Perform a competitive radioligand binding assay as described in Protocol 1, but with the following modifications:
-
Calculate the Ki for the σ1 receptor.
-
Selectivity Calculation: Calculate the selectivity ratio: Selectivity = Ki (σ1) / Ki (σ2) A higher ratio indicates greater selectivity for the σ2 receptor.
Visualizations
Experimental Workflow
Caption: Workflow for improving sigma-2 receptor selectivity.
Sigma-2 Receptor Signaling Pathways
Caption: Simplified signaling pathways of the sigma-2 receptor.
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in Sigma-2 Receptor Compounds for Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-2 Receptors Play a Role in Cellular Metabolism: Stimulation of Glycolytic Hallmarks by CM764 in Human SK-N-SH Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Developments in Sigma-2 Receptor Compounds for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 13. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]
KSK67 (Ki67) Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing KSK67 (commonly known as Ki67) antibodies in western blotting experiments. Given that "this compound" is likely a typographical error for the well-characterized proliferation marker Ki67, this guide focuses on troubleshooting western blots for the Ki67 protein. Ki67 is a large protein with a theoretical molecular weight of approximately 359 kDa, which presents unique challenges in western blotting.
Troubleshooting Guides
This section addresses common issues encountered during Ki67 western blotting in a question-and-answer format.
Issue 1: Weak or No Signal
Question: I am not seeing any band for Ki67 on my western blot, or the signal is very weak. What could be the problem?
Answer: A weak or absent signal for a high molecular weight protein like Ki67 can stem from several factors, from sample preparation to antibody incubation. Here are the potential causes and solutions:
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Inefficient Protein Transfer: Due to its large size, Ki67 may not transfer efficiently from the gel to the membrane.
-
Solution: Optimize the transfer conditions. For large proteins, a wet transfer is often recommended over a semi-dry transfer. Consider reducing the methanol (B129727) concentration in your transfer buffer to 10% or less, as high concentrations of methanol can cause high molecular weight proteins to precipitate in the gel.[1] Adding a small amount of SDS (up to 0.05%) to the transfer buffer can also facilitate the transfer of large proteins.[2] Extend the transfer time (e.g., overnight at 4°C with cooling) to ensure complete transfer.[1]
-
-
Inappropriate Gel Percentage: High percentage acrylamide (B121943) gels can impede the migration and subsequent transfer of large proteins.
-
Solution: Use a low-percentage Tris-glycine gel (e.g., 6-8%) or a Tris-acetate gel, which provides better separation for high molecular weight proteins.[2]
-
-
Insufficient Protein Loading: The abundance of Ki67 can vary between cell types and conditions.
-
Solution: Ensure you are loading an adequate amount of total protein. A typical starting point is 20-40 µg of cell lysate, but this may need to be optimized.[3]
-
-
Suboptimal Antibody Concentration: The primary or secondary antibody may be too dilute.
-
Solution: Increase the concentration of your primary antibody. Refer to the antibody datasheet for the recommended starting dilution and optimize from there. Also, ensure your secondary antibody is appropriate for the primary antibody and used at the correct dilution.
-
-
Inactive Antibodies: Improper storage or handling can lead to a loss of antibody activity.
-
Solution: Ensure antibodies have been stored correctly at the recommended temperature and have not been subjected to multiple freeze-thaw cycles.
-
-
Blocking Agent Issues: Some blocking agents can mask the epitope recognized by the antibody.
-
Solution: While non-fat dry milk is a common blocking agent, it can sometimes interfere with antibody binding. Try switching to 5% Bovine Serum Albumin (BSA) in TBST.
-
Issue 2: High Background
Question: My western blot for Ki67 shows a high background, making it difficult to see a specific band. How can I reduce the background?
Answer: High background can be caused by several factors, including antibody concentrations and washing steps. Here are some troubleshooting tips:
-
Antibody Concentration is Too High: Excess primary or secondary antibody can bind non-specifically to the membrane.
-
Solution: Decrease the concentration of the primary and/or secondary antibody. A dot blot can be a quick way to determine the optimal antibody concentration.
-
-
Inadequate Blocking: Incomplete blocking of the membrane allows for non-specific antibody binding.
-
Solution: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Ensure the blocking agent is fresh and completely covers the membrane.
-
-
Insufficient Washing: Inadequate washing will not remove all non-specifically bound antibodies.
-
Solution: Increase the number and/or duration of your wash steps after primary and secondary antibody incubations. Adding a detergent like Tween-20 (0.05% to 0.1%) to your wash buffer is crucial for reducing non-specific binding.[1]
-
-
Membrane Handling: Contamination of the membrane can lead to blotchy background.
-
Solution: Handle the membrane with clean forceps and gloves. Ensure that all equipment and buffers are clean.
-
Issue 3: Non-Specific Bands
Question: I am seeing multiple bands on my western blot in addition to the expected Ki67 band. What is causing this?
Answer: The presence of non-specific bands can be due to several reasons:
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Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.
-
Solution: Consult the antibody datasheet to see if it has been validated for specificity. Running a positive and negative control lysate can help confirm the identity of your band of interest.
-
-
Protein Degradation: Ki67 can be susceptible to degradation by proteases, leading to lower molecular weight bands.
-
Solution: Always prepare fresh cell lysates and add a protease inhibitor cocktail to your lysis buffer.[1]
-
-
Post-Translational Modifications: Ki67 can undergo various post-translational modifications, which may result in the appearance of multiple bands.
-
Solution: Consult literature or databases like UniProt to check for known modifications of Ki67 that might alter its apparent molecular weight.
-
-
Secondary Antibody Non-Specificity: The secondary antibody may be binding to other proteins on the membrane.
-
Solution: Run a control where you incubate the blot with only the secondary antibody to check for non-specific binding.
-
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Protein Loading | 20-40 µg of total cell lysate | May need optimization based on cell type and Ki67 expression levels. |
| Gel Percentage | 6-8% Tris-glycine or Tris-acetate | Lower percentage gels are better for resolving high molecular weight proteins. |
| Primary Antibody Dilution | 1:500 - 1:2000 (or as per datasheet) | Start with the manufacturer's recommendation and optimize. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 (or as per datasheet) | Titrate to find the optimal dilution that gives a strong signal with low background. |
| Blocking Time | 1-2 hours at room temperature or overnight at 4°C | Use 5% non-fat dry milk or 5% BSA in TBST. |
| Wash Buffer | TBST (Tris-Buffered Saline with 0.1% Tween-20) | Perform at least 3 washes of 5-10 minutes each. |
Experimental Protocols
Detailed Methodology for Ki67 Western Blot
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-40 µg of protein per well onto a 6-8% Tris-glycine or Tris-acetate gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Equilibrate the gel and a PVDF membrane in transfer buffer. For Ki67, consider using a transfer buffer with 10% methanol and 0.05% SDS.
-
Assemble the transfer sandwich and perform a wet transfer at 100V for 2 hours or overnight at 20V at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1-2 hours at room temperature.
-
Incubate the membrane with the primary Ki67 antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Visualizations
Caption: A generalized workflow for a Ki67 western blotting experiment.
Caption: A decision tree for troubleshooting common Ki67 western blot issues.
References
Overcoming challenges with dual sigma-2/H3 antagonists
Welcome to the technical support resource for researchers working with dual sigma-2 receptor (S2R) and histamine (B1213489) H3 receptor (H3R) antagonists. This guide provides answers to frequently asked questions and troubleshooting solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic rationale for developing a dual sigma-2/H3 antagonist?
A dual-targeting approach aims to leverage the distinct and potentially synergistic mechanisms of both receptors for a greater therapeutic effect in complex CNS disorders.[1] The histamine H3 receptor, a presynaptic autoreceptor, regulates the release of histamine and other neurotransmitters like acetylcholine (B1216132) and dopamine.[2][3] Antagonizing or acting as an inverse agonist at the H3R enhances the release of these neurotransmitters, which is associated with improved wakefulness and cognition.[4] This is the mechanism behind the approved anti-narcolepsy drug, pitolisant, which also happens to show affinity for the sigma-2 receptor.[5][6]
The sigma-2 receptor (now identified as TMEM97) is implicated in cellular processes like autophagy, cholesterol homeostasis, and trafficking.[7][8] S2R is overexpressed in proliferating tumor cells and is also involved in the pathophysiology of neurodegenerative diseases like Alzheimer's, where S2R antagonists have been shown to inhibit the binding of toxic Aβ oligomers to neurons.[9][10][11] Therefore, a dual antagonist could simultaneously offer symptomatic relief (via H3R) and disease-modifying potential (via S2R) for various CNS disorders.[1]
Q2: What are the primary signaling pathways for the sigma-2 and histamine H3 receptors?
The signaling pathways for H3R are well-defined, while those for S2R are more complex and less direct.
-
Histamine H3 Receptor (H3R): The H3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[4][12] Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[12][13] H3R activation can also modulate other pathways, including MAPK and PI3K signaling.[13][14] A key feature of the H3R is its high constitutive activity, meaning it signals even in the absence of an agonist.[12][15]
-
Sigma-2 Receptor (S2R/TMEM97): The S2R is not a classic GPCR. It is an intracellular protein, often found at the endoplasmic reticulum, that regulates cellular functions through protein-protein interactions.[7][16] It frequently forms a complex with the progesterone (B1679170) receptor membrane component 1 (PGRMC1) to modulate pathways involved in cell survival, lipid trafficking, and autophagy.[7] Pharmacological modulation with S2R ligands can trigger caspase-dependent and -independent cell death pathways in cancer cells.[10][17]
Q3: How do I differentiate between an H3R neutral antagonist and an H3R inverse agonist?
This distinction is critical due to the H3R's high constitutive (basal) activity.[12]
-
A neutral antagonist will bind to the receptor and block an agonist from binding, but it will have no effect on the receptor's basal signaling on its own.
-
An inverse agonist will bind to the receptor and stabilize it in an inactive conformation, thereby reducing the basal signaling activity. In a functional assay that measures cAMP levels, an inverse agonist will cause an increase in cAMP from the basal state (by inhibiting the inhibitor), while a neutral antagonist will show no change.
To differentiate them, you must use a functional assay, such as a cAMP accumulation assay, in a system expressing H3Rs without any agonist present.
Troubleshooting Guides
Problem 1: My binding affinity (Ki) for the sigma-2 receptor is inconsistent or differs significantly from published values.
This is a common issue often stemming from the assay protocol itself, particularly the use of masking agents.
-
Cause: The standard radioligand for sigma receptors, [³H]DTG, binds to both sigma-1 (S1R) and sigma-2 (S2R) subtypes with similar affinity.[18] To measure S2R binding, protocols often include a high concentration of an S1R-selective ligand, like (+)-pentazocine, to "mask" or block the S1R sites.[18][19]
-
The Issue: Research has shown that at the concentrations typically used (e.g., 100 nM to 1 µM), (+)-pentazocine can partially bind to and compete at the S2R as well.[18] This competition can interfere with [³H]DTG binding, leading to an inaccurate (often inflated) calculated Ki value for your test compound.[18] Furthermore, high concentrations of the radioligand [³H]DTG can displace the masking agent from the S1R, leading to an overestimation of S2R receptor numbers (Bmax).[18]
-
Solutions:
-
Use an S1R-negative cell line: The most robust method is to use a cell line that does not express S1R (e.g., MCF7 cells) for your S2R binding assays. This eliminates the need for any masking agent.[18]
-
Use a highly S2R-selective radioligand: If available, use a radioligand with high selectivity for S2R over S1R, such as [¹²⁵I]RHM-4, which may reduce or eliminate the need for a masking agent.[20]
-
Validate your masking concentration: If you must use a masking agent, perform control experiments to ensure the concentration used is not interacting with the S2R in your system. This can be done by running a [³H]DTG saturation curve in the presence and absence of the masking agent to see if it affects the apparent Kd.[18]
-
Problem 2: My dual antagonist shows high H3R potency in a human cell line but is much weaker in a rodent model.
This is likely due to interspecies differences in the histamine H3 receptor.
-
Cause: The gene for the H3R undergoes significant alternative splicing, which generates a variety of receptor isoforms.[14][15] The composition and prevalence of these splice variants can differ between species (e.g., human, rat, mouse).[21]
-
The Issue: Pharmacological properties, including ligand binding affinity, can vary significantly between these isoforms and, therefore, between species.[21][22] Residues within the binding pocket can differ, leading to a compound having high affinity for the human H3R but lower affinity for the rat H3R, or vice versa.[14]
-
Solutions:
-
Sequence Alignment: Compare the amino acid sequences of the human and rodent H3R isoforms to identify any differences in key binding domains.
-
Test in Species-Specific Assays: Whenever possible, test your compound's affinity and potency on recombinant receptors from the same species you plan to use for in vivo studies.
-
Consult Literature: Review literature for known species differences with your class of compounds. Some chemical scaffolds are known to be more sensitive to these variations than others.[21]
-
Problem 3: My compound has high in vitro affinity for both targets but shows poor efficacy or unexpected side effects in vivo.
Translating in vitro potency to in vivo efficacy is a major challenge in multi-target drug development.[23]
-
Cause 1: Pharmacokinetics (PK): The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties. Specifically, for CNS targets, it may not effectively cross the blood-brain barrier.
-
Cause 2: Unbalanced Target Engagement: The in vitro affinity (Ki) ratio between S2R and H3R may not translate to the desired receptor occupancy ratio in vivo at a given dose.[23] Efficacy may require a specific balance of engagement that has not been achieved.
-
Cause 3: Off-Target Effects: The compound may be interacting with other receptors or proteins, leading to unexpected pharmacology or toxicity.[23] For instance, some H3R antagonists have shown activity at cardiac hERG potassium channels in vitro, which is a safety concern.[5][24]
-
Solutions:
-
PK/PD Studies: Conduct pharmacokinetic studies to measure drug concentration in plasma and, ideally, in the brain over time. Correlate these concentrations with a pharmacodynamic (PD) marker of target engagement (e.g., measuring neurotransmitter levels via microdialysis for H3R).
-
Dose-Response Studies: Perform comprehensive in vivo dose-response studies to determine if a therapeutic window exists.
-
Broad Off-Target Screening: Screen the compound against a panel of common off-targets (e.g., a safety panel including hERG channels) to identify potential liabilities.[5]
-
Behavioral Phenotyping: Carefully assess locomotor activity and motor coordination, as H3R and S2R modulation can impact these functions.[5][24]
-
Data Presentation: Comparative Ligand Affinities
The following table summarizes binding affinities for exemplary dual-action compounds. Note that assay conditions can influence these values.
| Compound | H3 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) | Primary Activity | Reference |
| Pitolisant | 1.5 (human) | 6.5 | H3R Inverse Agonist / S2R Ligand | [5] |
| KSK-60 | 0.8 - 1.5 | 45 | H3R Antagonist / S2R Ligand | [3][25] |
| KSK-74 | 23 - 32 | 25 | H3R Antagonist / S2R Ligand | [3][25] |
Experimental Protocols
Protocol 1: Sigma-2 Receptor Competitive Binding Assay (Masked)
This protocol is a standard method using a pan-sigma radioligand and an S1R masking agent. Be aware of the potential issues described in Troubleshooting Problem 1.
-
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Radioligand: [³H]1,3-di-o-tolylguanidine ([³H]DTG).
-
Masking Agent: (+)-Pentazocine (for S1R).
-
Non-specific Agent: Haloperidol (B65202) (10 µM) or unlabeled DTG (10 µM).[20]
-
Test compounds.
-
Procedure:
-
Prepare membrane homogenates from rat liver (~300 µg protein per well).[17]
-
In a 96-well plate, add assay buffer, membrane homogenate, and (+)-pentazocine to a final concentration of 100 nM to mask S1R sites.[20]
-
Add serial dilutions of your test compound (e.g., 0.1 nM to 10 µM).
-
Add [³H]DTG at a final concentration near its Kd for S2R (e.g., 5 nM).[20]
-
For non-specific binding wells, add 10 µM haloperidol or unlabeled DTG instead of the test compound.
-
Incubate for 120 minutes at room temperature.[20]
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold assay buffer.[16]
-
Measure bound radioactivity using liquid scintillation counting.
-
Calculate the IC₅₀ value from the competition curve and convert to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Histamine H3 Receptor cAMP Functional Assay (Inverse Agonist Screening)
This assay measures changes in intracellular cAMP to determine the functional activity of a test compound. It is ideal for distinguishing inverse agonists from neutral antagonists.
-
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human H3 receptor.[12]
-
Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA.
-
PDE Inhibitor: 0.5 mM IBMX (to prevent cAMP degradation).[12]
-
Adenylyl Cyclase Activator (Optional): Forskolin (B1673556) (to amplify the signal window).[12]
-
Test compounds.
-
cAMP Detection Kit: HTRF, AlphaScreen, or ELISA-based kit.[12]
-
-
Procedure:
-
Plate H3R-expressing cells in 96- or 384-well plates and grow overnight.[12]
-
Remove culture medium and wash cells once with assay buffer.
-
Prepare assay buffer containing IBMX. Add serial dilutions of your test compounds to the cells.
-
(Optional) To enhance the signal for inverse agonism, you can add a low concentration of forskolin to stimulate adenylyl cyclase. This creates a higher basal cAMP level, making the reduction by the constitutively active H3R more apparent and the reversal by an inverse agonist easier to measure.
-
Incubate for 15-30 minutes at 37°C.[12]
-
Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's protocol.
-
Plot the cAMP concentration against the log of the compound concentration. An inverse agonist will produce a dose-dependent increase in cAMP levels from the basal state. Fit the data to determine the EC₅₀ and maximum effect.
-
Signaling Pathway Diagrams
References
- 1. Dual-targeting Approach on Histamine H3 and Sigma-1 Receptor Ligands as Promising Pharmacological Tools in the Treatment of CNS-linked Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KSK-74: Dual Histamine H3 and Sigma-2 Receptor Ligand with Anti-Obesity Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]
- 11. Proceedings from the Fourth International Symposium on σ-2 Receptors: Role in Health and Disease | eNeuro [eneuro.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 [mdpi.com]
- 21. Genetic and pharmacological aspects of histamine H3 receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. books.rsc.org [books.rsc.org]
- 24. [PDF] Evaluation of Some Safety Parameters of Dual Histamine H3 and Sigma-2 Receptor Ligands with Anti-Obesity Potential | Semantic Scholar [semanticscholar.org]
- 25. mdpi.com [mdpi.com]
Validation & Comparative
KSK67 vs. KSK68: A Comparative Analysis for Drug Development Professionals
This guide provides a detailed comparative analysis of KSK67 and KSK68, two closely related synthetic ligands investigated for their potential in treating nociceptive and neuropathic pain. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their receptor binding profiles, underlying mechanisms, and the experimental data that differentiates them.
Executive Summary
This compound and KSK68 are structurally similar compounds, differing only by a core moiety: this compound possesses a piperazine (B1678402) ring, whereas KSK68 incorporates a piperidine (B6355638) ring. This subtle structural alteration results in a significant divergence in their selectivity and affinity for sigma (σ) receptors, while both maintain a high affinity for the histamine (B1213489) H3 (H3) receptor. KSK68 emerges as a potent dual antagonist of the H3 and σ1 receptors. In contrast, this compound acts as a dual antagonist of the H3 and σ2 receptors, exhibiting markedly lower affinity for the σ1 receptor. This differential receptor engagement suggests distinct therapeutic potentials and downstream effects.
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and KSK68 for the histamine H3, sigma-1, and sigma-2 receptors. Lower Ki values indicate higher binding affinity.
| Compound | Target Receptor | Ki (nM) | Primary Activity |
| This compound | Histamine H3 | 3.2[1][2] | Dual H3/σ2 Receptor Antagonist[1][2] |
| Sigma-1 (σ1) | 1531[1][2] | ||
| Sigma-2 (σ2) | 101[1][2] | ||
| KSK68 | Histamine H3 | 7.7[1][3] | Dual H3/σ1 Receptor Antagonist[1][3][4][5] |
| Sigma-1 (σ1) | 3.6[1][3] | ||
| Sigma-2 (σ2) | 22.4[1][3] |
Experimental Protocols
The binding affinity data presented above were determined using standard in vitro radioligand binding assays. The following provides a generalized methodology based on common practices for such experiments.
Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of this compound and KSK68 for histamine H3, sigma-1, and sigma-2 receptors.
-
Materials:
-
Cell membranes expressing the target human receptor (H3, σ1, or σ2).
-
Specific radioligands for each receptor (e.g., [3H]-Nα-methylhistamine for H3, [3H]-(+)-pentazocine for σ1, and [3H]-DTG for σ2).
-
Test compounds (this compound and KSK68) at varying concentrations.
-
Incubation buffers and filtration apparatus.
-
-
Procedure:
-
Cell membranes expressing the receptor of interest are incubated with a fixed concentration of the specific radioligand and varying concentrations of the test compound (this compound or KSK68).
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways and Mechanism of Action
This compound and KSK68 act as antagonists at their respective target receptors. Antagonism blocks the downstream signaling typically initiated by the binding of endogenous ligands.
Histamine H3 Receptor Antagonism:
Both this compound and KSK68 are potent antagonists of the H3 receptor, an autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters. By blocking the H3 receptor, these compounds can increase the release of histamine and other neurotransmitters like acetylcholine, norepinephrine, and dopamine (B1211576) in the central nervous system, which is a mechanism relevant to nociceptive signaling.
Caption: Antagonism of the presynaptic H3 receptor by this compound/KSK68 blocks the inhibitory effect of histamine, leading to increased neurotransmitter release.
Sigma Receptor Antagonism:
The key difference between this compound and KSK68 lies in their selectivity for sigma receptors.
-
KSK68 (σ1 Antagonist): The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling and ion channel activity. Antagonism of the σ1 receptor has been shown to be effective in various models of neuropathic pain.
-
This compound (σ2 Antagonist): The sigma-2 receptor is also involved in cellular signaling, and its antagonists are being investigated for various therapeutic applications, including pain.
The structural difference between the piperazine in this compound and the piperidine in KSK68 is the critical determinant for this differential sigma receptor affinity.[5][6][7][8]
Caption: Differential affinity of this compound and KSK68 for sigma-1 and sigma-2 receptors, leading to distinct pain modulation pathways.
Conclusion
The comparative analysis of this compound and KSK68 highlights the profound impact of subtle chemical modifications on receptor selectivity and, consequently, on potential therapeutic applications. While both compounds are potent H3 receptor antagonists, their divergent affinities for sigma-1 and sigma-2 receptors define them as distinct pharmacological tools. KSK68, with its high affinity for the σ1 receptor, aligns with current research focusing on σ1 antagonism for neuropathic pain. This compound, on the other hand, offers an opportunity to explore the therapeutic potential of dual H3 and σ2 receptor antagonism. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety profiles of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KSK-67 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
KSK67: A Comparative Analysis of a Novel Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KSK67, a novel histamine (B1213489) H3 (H3) receptor antagonist, with other alternative H3 receptor antagonists. The information is supported by available preclinical experimental data, with a focus on binding affinity, selectivity, in vivo efficacy, and pharmacokinetic profiles.
Introduction to Histamine H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor are being investigated for their therapeutic potential in a variety of neurological and metabolic disorders, including neuropathic pain, obesity, Alzheimer's disease, and narcolepsy. By blocking the inhibitory effect of the H3 receptor, these antagonists enhance the release of neurotransmitters, leading to various physiological effects.
This compound is a high-affinity histamine H3 receptor antagonist that also exhibits affinity for sigma-2 receptors.[1] This dual activity may contribute to its unique pharmacological profile. This guide will compare this compound to other notable H3 receptor antagonists such as Pitolisant (B1243001) (Wakix®), Ciproxifan, and ABT-239.
Comparative Performance Data
Binding Affinity and Selectivity
A crucial aspect of a drug candidate's profile is its binding affinity (Ki) for its target receptor and its selectivity over other receptors. High affinity indicates potent binding to the target, while high selectivity minimizes off-target effects.
| Compound | H3 Receptor Ki (nM) | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) | Reference |
| This compound | 3.2 | 1531 | 101 | [1] |
| Pitolisant | 0.16 (IC50) | - | - | |
| Ciproxifan | 0.5-1.9 | - | - | [2] |
| ABT-239 | ~1 | - | - | |
| Thioperamide | - | - | - | [3] |
| Clobenpropit | - | - | - | [3] |
Note: Ki values represent the inhibition constant, indicating the concentration of the ligand that occupies 50% of the receptors. A lower Ki value signifies higher binding affinity. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
This compound demonstrates high affinity for the histamine H3 receptor.[1] Its notable affinity for the sigma-2 receptor suggests a potential for a distinct mechanism of action compared to more selective H3 antagonists.[1]
In Vivo Efficacy
The therapeutic potential of H3 receptor antagonists is evaluated in various animal models that mimic human disease states. Key areas of investigation for this compound and related compounds include nociceptive pain and obesity.
Antinociceptive Effects:
Anti-Obesity Effects:
Diet-induced obesity (DIO) models in rodents are used to evaluate the effects of compounds on body weight, food intake, and metabolic parameters. KSK compounds, such as KSK-59 and KSK-73, have demonstrated the ability to prevent weight gain in a rat model of excessive eating.[4] These compounds were administered intraperitoneally, and their effects on body weight and caloric intake were monitored over 28 days.[4]
| Compound | Animal Model | Key Findings | Reference |
| KSK-59 | Rat model of excessive eating | Prevented weight gain at 10 mg/kg/day (i.p.) | [4] |
| KSK-73 | Rat model of excessive eating | Prevented weight gain and reduced caloric intake at 10 mg/kg/day (i.p.) | [4] |
| Pitolisant | Mouse model of diet-induced obesity | Reduced body weight and improved glucose tolerance and lipid profile at 10 mg/kg/day (i.p.) for 14 days | |
| Ciproxifan | - | Promising vigilance- and attention-promoting effects | [2] |
Pharmacokinetic Profiles
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. These parameters are critical for determining dosing regimens and predicting a drug's behavior in the body.
| Compound | Tmax (hours) | t1/2 (hours) | Bioavailability (%) | Reference |
| KSK-59 | 0.08 (i.p.) | 2.1 (i.p.) | - | [4] |
| KSK-73 | 0.08 (i.p.) | 2.3 (i.p.) | - | [4] |
| Pitolisant | ~3 | 10-12 | High | [5] |
| Betahistine | ~1 (for 2-PAA metabolite) | ~3 (for 2-PAA metabolite) | High (extensive first-pass metabolism) | [5] |
| ABT-288 | - | 40-61 | - | [5][6] |
| Ciproxifan | - | - | 62 (oral, in mice) | [2] |
Tmax: Time to reach maximum plasma concentration. t1/2: Elimination half-life. Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Pharmacokinetic data for this compound is not yet publicly available. However, data from structurally related compounds KSK-59 and KSK-73 suggest rapid absorption following intraperitoneal administration in rats.[4] In comparison, Pitolisant exhibits a longer half-life, suitable for once-daily dosing.[5] ABT-288 has a particularly long half-life.[5][6]
Experimental Protocols
Histamine H3 Receptor Binding Assay (Radioligand Competition Assay)
This assay determines the affinity of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the histamine H3 receptor are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Efficacy Models
Hot Plate Test for Analgesia:
This model assesses the central antinociceptive activity of a compound.
Methodology:
-
Acclimatization: Rodents (mice or rats) are acclimatized to the testing room.
-
Baseline Measurement: The baseline latency to a pain response (paw licking or jumping) is determined by placing the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). A cut-off time is set to prevent tissue damage.
-
Compound Administration: The test compound is administered (e.g., intraperitoneally or orally).
-
Post-treatment Measurement: At various time points after administration, the latency to the pain response is measured again.
-
Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated to quantify the analgesic effect.
Diet-Induced Obesity (DIO) Model:
This model is used to evaluate the effect of a compound on body weight, food intake, and metabolic parameters in an obesity-prone state.
Methodology:
-
Induction of Obesity: Rodents are fed a high-fat diet for a specified period to induce obesity.
-
Group Allocation: Animals are divided into control and treatment groups.
-
Compound Administration: The test compound is administered daily for a defined duration (e.g., 28 days).
-
Monitoring: Body weight and food intake are monitored regularly.
-
Metabolic Analysis: At the end of the study, blood samples may be collected to measure metabolic parameters such as glucose, insulin, and lipid levels. Adipose tissue may also be collected and weighed.
-
Data Analysis: Changes in body weight, food intake, and metabolic parameters are compared between the treatment and control groups.
Signaling Pathways and Visualizations
Histamine H3 Receptor Signaling Pathway
Activation of the G protein-coupled histamine H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. H3 receptor antagonists block this signaling cascade.
Caption: Histamine H3 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a compound like this compound in preclinical models of pain and obesity.
Caption: Workflow for in vivo efficacy testing of H3 receptor antagonists.
Conclusion
This compound is a potent histamine H3 receptor antagonist with a unique selectivity profile, notably its affinity for the sigma-2 receptor. While comprehensive in vivo efficacy and pharmacokinetic data for this compound are still emerging, preliminary data on related KSK compounds suggest potential therapeutic utility in metabolic disorders. Further head-to-head comparative studies with established H3 receptor antagonists are warranted to fully elucidate the therapeutic potential and unique pharmacological properties of this compound. The provided experimental protocols and pathway diagrams serve as a guide for researchers in the continued investigation of this and other novel H3 receptor antagonists.
References
- 1. Overdose of the histamine H₃ inverse agonist pitolisant increases thermal pain thresholds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H3 Receptor Ligands—KSK-59 and KSK-73—Reduce Body Weight Gain in a Rat Model of Excessive Eating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: KSK67 (BP4L-18:1:1) vs. Gabapentin for Neuropathic Pain
For Immediate Release
NEW YORK, NY – December 9, 2025 – In the landscape of neuropathic pain therapeutics, a novel, first-in-class HCN1 ion channel inhibitor, KSK67 (also identified as BP4L-18:1:1), is demonstrating significant promise in preclinical studies. This comparison guide provides a detailed analysis of this compound's efficacy and mechanism of action in relation to the widely prescribed first-line treatment, gabapentin (B195806). The data presented is compiled from preclinical studies utilizing the spared nerve injury (SNI) rat model, a well-established model for inducing neuropathic pain.
Executive Summary
This compound, a peripherally restricted, non-opioid molecule, represents a targeted approach to treating neuropathic pain by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated channel 1 (HCN1). Preclinical data indicates that this compound can significantly reverse signs of neuropathic pain without the central nervous system side effects often associated with current treatments. Gabapentin, an anticonvulsant, alleviates neuropathic pain by binding to the α2δ subunit of voltage-gated calcium channels, thereby reducing neurotransmitter release. While effective for some, its utility can be limited by side effects such as sedation and dizziness. This guide offers a comprehensive, data-driven comparison of these two compounds, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Targets
The distinct mechanisms of action of this compound and gabapentin underpin their different pharmacological profiles.
This compound (BP4L-18:1:1): This novel "anchor-tethered" inhibitor is designed for targeted action in the peripheral nervous system.[1] It selectively blocks HCN1 channels, which are crucial for regulating neuronal excitability. In neuropathic pain states, the hyperexcitability of peripheral neurons is a key driver of spontaneous pain and hypersensitivity. By inhibiting HCN1, this compound calms these hyperactive pain-sensing neurons at their source.[1] Its design is intended to prevent it from crossing the blood-brain barrier, thereby minimizing central nervous system side effects.[1]
Gabapentin: As a structural analogue of the neurotransmitter GABA, gabapentin's primary mechanism in treating neuropathic pain is the modulation of voltage-gated calcium channels.[2][3] It specifically binds to the α2-δ subunit, which is upregulated in sensory neurons following nerve injury.[3] This interaction reduces the influx of calcium into presynaptic terminals, leading to a decrease in the release of excitatory neurotransmitters like glutamate (B1630785) and substance P. This, in turn, dampens the transmission of pain signals in the spinal cord.[2][3]
Preclinical Efficacy: A Comparative Analysis
While no head-to-head clinical trials have been conducted, preclinical studies in the spared nerve injury (SNI) rat model provide a basis for comparing the efficacy of this compound and gabapentin in reversing two key indicators of neuropathic pain: mechanical allodynia (pain from a normally non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus).
Table 1: Comparison of Efficacy in the Spared Nerve Injury (SNI) Rat Model
| Parameter | This compound (BP4L-18:1:1) | Gabapentin |
| Drug Target | HCN1 Ion Channel | α2δ subunit of Voltage-Gated Calcium Channels |
| Administration | Oral | Intraperitoneal |
| Dose | Not specified in publicly available abstracts | 100 mg/kg |
| Effect on Mechanical Allodynia | Significant reversal | Significant reversal[2] |
| Effect on Thermal Hyperalgesia | Significant reversal | Not consistently reported in all SNI studies |
| Reported Side Effects in Preclinical Models | No signs of cardiac side effects, sedation, or addictiveness noted[1] | Potential for sedation at higher doses[2] |
Note: The specific dosage and quantitative outcomes for this compound in the primary preclinical study by Tibbs et al. are not fully detailed in the publicly available abstracts. The comparison is based on the reported significant effects.
Experimental Protocols
The data presented is derived from studies utilizing the Spared Nerve Injury (SNI) model in rats, a widely accepted preclinical model of neuropathic pain.
Spared Nerve Injury (SNI) Model Protocol
The SNI model involves surgery on the sciatic nerve and its terminal branches (tibial, common peroneal, and sural nerves) in adult rats. Under anesthesia, the tibial and common peroneal nerves are ligated and sectioned, while the sural nerve is left intact. This procedure results in the development of persistent mechanical allodynia and thermal hyperalgesia in the paw innervated by the spared sural nerve.
Behavioral Testing Protocols
-
Mechanical Allodynia: This is typically assessed using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined, with a lower threshold indicating increased sensitivity to touch.
-
Thermal Hyperalgesia: This is measured by assessing the latency of paw withdrawal from a radiant heat source. A shorter withdrawal latency indicates a heightened sensitivity to heat.
Signaling Pathways and Experimental Workflow
Signaling Pathway for this compound (BP4L-18:1:1) in Neuropathic Pain
Caption: this compound's mechanism of action in reducing neuropathic pain.
Signaling Pathway for Gabapentin in Neuropathic Pain
Caption: Gabapentin's mechanism of action in neuropathic pain.
General Experimental Workflow for Preclinical Neuropathic Pain Studies
Caption: A typical workflow for preclinical neuropathic pain studies.
Conclusion and Future Directions
This compound (BP4L-18:1:1) presents a promising, mechanistically novel approach to the treatment of neuropathic pain. Its targeted, peripherally restricted action on HCN1 channels has the potential to offer significant pain relief without the dose-limiting central nervous system side effects associated with gabapentin and other current therapies.[1] While the preclinical data is encouraging, further studies, including head-to-head comparisons with existing treatments and eventual clinical trials, are necessary to fully elucidate its therapeutic potential and safety profile in humans. The development of such targeted therapies represents a significant step forward in addressing the unmet needs of patients suffering from chronic neuropathic pain.
References
- 1. An anchor-tether ‘hindered’ HCN1 inhibitor is antihyperalgesic in a rat spared nerve injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gabapentin alleviates affective pain after traumatic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antiallodynic action of pregabalin may depend on the suppression of spinal neuronal hyperexcitability in rats with spared nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: KSK67 and Amitriptyline in Animal Models of Pain
For researchers and professionals in drug development, the quest for novel analgesics with improved efficacy and tolerability is a perpetual challenge. This guide provides a comparative analysis of the emerging compound KSK67 and the established drug amitriptyline (B1667244), focusing on their performance in preclinical animal models of pain. While direct comparative studies are not yet available, this document synthesizes existing data to offer insights into their respective mechanisms and analgesic potential.
Executive Summary
This compound, a novel dual antagonist of the sigma-2 (σ2) and histamine (B1213489) H3 (H3) receptors, represents a new pharmacological approach to pain management. Its mechanism suggests potential efficacy in both nociceptive and neuropathic pain states. Amitriptyline, a tricyclic antidepressant, is a widely used and well-characterized analgesic for chronic and neuropathic pain, primarily acting as a serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor, but also interacting with a variety of other receptors.
This guide presents available quantitative data from preclinical studies, details of experimental protocols, and an overview of the signaling pathways implicated in the analgesic action of both compounds. Due to the novelty of this compound, in vivo data is limited and primarily derived from studies on structurally related compounds.
Comparative Efficacy in Animal Models of Pain
Direct head-to-head preclinical trials of this compound and amitriptyline have not been published. The following tables summarize available efficacy data from separate studies in established animal models of pain. It is important to note that a related compound, referred to as "compound 12" in a key study by Szczepańska et al. (2023), is used as a surrogate for this compound's potential in vivo activity due to their structural and mechanistic similarities as dual H3 and sigma-1 receptor ligands.[1][2][3][4]
Table 1: Efficacy in the Formalin Test of Inflammatory Pain
| Compound | Species | Dose | Administration Route | Effect on Phase II (Licking/Flinching Time) | Reference |
| Compound 12 (this compound analogue) | Mouse | 10 mg/kg | i.p. | Broad spectrum of analgesic activity observed (quantitative data not specified) | [1][3] |
| Amitriptyline | Rat | 10-100 nmol (co-administered with formalin) | Intraplantar | Dose-related reduction in flinching and biting/licking behaviors | [5] |
| Amitriptyline | Rat | 3-20 mg/kg | i.p. | Dose-related suppression of biting/licking behavior | [6] |
| Amitriptyline | Rat | 20 mg/kg | i.p. | Reduced pain in the second phase | [7] |
Table 2: Efficacy in Neuropathic Pain Models (Chronic Constriction Injury - CCI)
| Compound | Species | Dose | Administration Route | Effect on Mechanical Allodynia (Paw Withdrawal Threshold) | Reference |
| Compound 12 (this compound analogue) | Mouse | 10 mg/kg | i.p. | Broad spectrum of analgesic activity observed (quantitative data not specified) | [1][3] |
| Amitriptyline | Rat | 10 mg/kg | i.p. | No significant difference in pain threshold after saline administration in CCI rats. | [8] |
| Amitriptyline | Rat | 1.5, 3, and 10 mg/kg | i.p. | Upregulated GLAST on the membrane in a dose-dependent manner. | [9] |
Note: The study by Szczepańska et al. (2023) indicates broad analgesic activity for compound 12 but does not provide specific quantitative data in the abstract or readily available materials. The data for amitriptyline is compiled from various studies with differing methodologies, making direct comparison challenging.
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation. The following are detailed protocols for the key experiments cited.
Formalin Test
The formalin test is a widely used model of tonic, persistent pain with two distinct phases: an early, acute phase (Phase I) resulting from direct nociceptor activation, and a later, inflammatory phase (Phase II) involving central sensitization.[3]
-
Animal Model: Male Swiss mice or Sprague-Dawley rats.
-
Procedure: A dilute solution of formalin (e.g., 5% in saline) is injected subcutaneously into the plantar surface of one hind paw.
-
Data Collection: The time the animal spends licking, biting, or flinching the injected paw is recorded in intervals for a set period (e.g., up to 60 minutes). Phase I is typically the first 0-5 minutes, and Phase II is approximately 15-60 minutes post-injection.
-
Drug Administration: Test compounds (like this compound analogues or amitriptyline) are typically administered intraperitoneally (i.p.) at a specified time before the formalin injection.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a common method to induce neuropathic pain by causing a peripheral nerve injury.
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed, and four loose ligatures are tied around it. This compression leads to nerve damage and the development of neuropathic pain symptoms.
-
Behavioral Testing: Mechanical allodynia (pain in response to a non-painful stimulus) is assessed using the von Frey test.
-
Von Frey Test: Animals are placed in a chamber with a mesh floor. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The force at which the animal withdraws its paw is recorded as the paw withdrawal threshold. A lower threshold indicates increased pain sensitivity.[10]
-
Drug Administration: Drugs are administered, often daily, starting at a specific time point after the CCI surgery.
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of this compound and amitriptyline translate to different underlying signaling mechanisms.
This compound: A Dual-Targeting Approach
This compound's analgesic potential stems from its simultaneous antagonism of histamine H3 and sigma-2 receptors.
-
Histamine H3 Receptor (H3R) Antagonism: H3Rs act as autoreceptors and heteroreceptors in the central nervous system, inhibiting the release of various neurotransmitters, including histamine and others involved in pain modulation. By blocking H3Rs, this compound is hypothesized to increase the synaptic levels of these neurotransmitters, thereby enhancing descending inhibitory pain pathways.
-
Sigma-2 (σ2) Receptor Antagonism: The precise role of σ2 receptors in pain is still under investigation. However, evidence suggests that σ2 receptor ligands can modulate nociceptive signaling. Agonists at the σ2 receptor have been shown to produce long-lasting anti-neuropathic pain effects in mice.[11]
Amitriptyline: A Multifaceted Mechanism
Amitriptyline's analgesic effects are complex and not solely dependent on its antidepressant action.
-
Serotonin and Norepinephrine Reuptake Inhibition: The primary mechanism is the blockade of serotonin and norepinephrine transporters, increasing the levels of these neurotransmitters in the synaptic cleft, which strengthens the descending inhibitory pain pathways.
-
Other Receptor Interactions: Amitriptyline also interacts with several other receptors, which contributes to its analgesic effects (and side effects). These include antagonism of NMDA receptors, blockade of sodium channels, and interaction with opioid and adenosine (B11128) receptors.[12]
Experimental Workflow Diagram
The general workflow for evaluating the analgesic potential of compounds like this compound and amitriptyline in preclinical models is illustrated below.
Conclusion and Future Directions
This compound and its analogues represent a promising new class of analgesics with a novel dual-target mechanism of action. While early preclinical data from related compounds suggest broad-spectrum analgesic activity, more extensive in vivo studies with this compound itself are required to quantify its efficacy and establish a clear dose-response relationship in various pain models.
Amitriptyline remains a cornerstone of neuropathic pain treatment, with a well-documented, albeit complex, mechanism of action. However, its use can be limited by its side effect profile.
Future research should focus on direct, head-to-head comparative studies of this compound and amitriptyline in standardized animal models of acute, inflammatory, and neuropathic pain. Such studies will be crucial in determining whether the novel mechanism of this compound translates into a superior analgesic efficacy and an improved safety profile compared to established therapies like amitriptyline.
References
- 1. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Scientific Publications - Bioseb In-Vivo Research [bioseb.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peripheral antinociceptive action of amitriptyline in the rat formalin test: involvement of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antinociception by tricyclic antidepressants in the rat formalin test: differential effects on different behaviours following systemic and spinal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amitriptyline produces analgesia in the formalin pain test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amitriptyline influences the mechanical withdrawal threshold in bone cancer pain rats by regulating glutamate transporter GLAST - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. Front and hind paw differential analgesic effects of amitriptyline, gabapentin, ibuprofen, and URB937 on mechanical and cold sensitivity in cisplatin-induced neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain [digibug.ugr.es]
Validating KSK67 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo methods to validate the target engagement of KSK67, a selective histamine (B1213489) H3 receptor (H3R) antagonist. To offer a thorough perspective, this compound's profile is compared with its close structural analog, KSK68, a dual-action antagonist of both the histamine H3 receptor and the sigma-1 receptor (σ1R). This comparison is crucial for understanding the in vivo pharmacological effects driven by selective H3R antagonism versus combined H3R/σ1R antagonism.
Introduction to this compound and Comparator Compound
This compound is a potent and selective antagonist for the histamine H3 receptor, characterized by a 4-pyridylpiperazine moiety. Its close analog, KSK68, differs by featuring a piperidine (B6355638) core in place of the piperazine (B1678402) ring, a modification that confers high affinity for the sigma-1 receptor in addition to its H3R antagonism.[1][2][3] This structural difference provides a valuable tool for dissecting the in vivo contributions of each target.
In Vivo Target Engagement Strategies
Validating the in vivo target engagement of this compound and comparing its effects to dual-target ligands like KSK68 involves a multi-pronged approach. Key methodologies include direct receptor occupancy measurements, assessment of downstream neurochemical changes, and evaluation of behavioral responses in relevant animal models.
Direct Target Occupancy: Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a powerful imaging technique that allows for the direct quantification of receptor occupancy in the living brain. By using a radiolabeled ligand that specifically binds to the target receptor, researchers can measure the displacement of this radioligand by an unlabeled drug like this compound.
Alternative Compounds for Comparison:
-
[11C]GSK189254: A commonly used PET radioligand for H3R occupancy studies.[4]
-
Enerisant (GSK239512): A selective H3R antagonist that has been evaluated in human PET studies.[5]
-
Pitolisant (Wakix®): An approved H3R inverse agonist/antagonist, also studied with PET.[4]
Experimental Protocol: H3 Receptor Occupancy in Non-Human Primates
This protocol is adapted from studies evaluating H3R antagonists using PET imaging.[1]
-
Animal Model: Non-human primates (e.g., baboons) are often used due to their brain structure similarity to humans.
-
Radioligand: A validated H3R PET radioligand, such as [18F]FMH3, is administered intravenously.
-
Baseline Scan: A baseline PET scan is performed to measure the baseline binding of the radioligand to H3 receptors.
-
Drug Administration: this compound or a comparator compound is administered at various doses.
-
Post-Dose Scan: A second PET scan is conducted after drug administration to measure the displacement of the radioligand.
-
Data Analysis: The percentage of receptor occupancy is calculated by comparing the binding potential in the post-dose scan to the baseline scan. The relationship between drug dose, plasma concentration, and receptor occupancy is then determined to establish an ED50 (dose required to achieve 50% occupancy).
Neurochemical Confirmation: In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters in specific brain regions of freely moving animals. Since H3Rs act as autoreceptors to inhibit histamine release, an antagonist like this compound is expected to increase histamine levels in the brain.
Experimental Protocol: Histamine Release in the Rat Hypothalamus
This protocol is based on established methods for measuring histamine release.[6][7]
-
Animal Model: Rats are surgically implanted with a microdialysis probe in a brain region rich in H3 receptors, such as the hypothalamus.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples are collected at regular intervals to establish a baseline level of histamine.
-
Drug Administration: this compound or a comparator is administered systemically (e.g., intraperitoneally).
-
Post-Dose Collection: Dialysate samples continue to be collected to measure changes in histamine concentration following drug administration.
-
Analysis: Histamine levels in the dialysate are quantified using a highly sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection. An increase in histamine levels post-drug administration indicates target engagement at the H3R.
Behavioral Pharmacology: Nociception Models
Given the involvement of both H3R and σ1R in pain modulation, behavioral models of nociception are valuable for assessing the in vivo efficacy of this compound and comparing it to dual-acting ligands like KSK68. Promising antinociceptive activity has been reported for KSK68 and related dual-acting compounds.[2][3]
Alternative Compounds for Comparison:
-
GSK189254: A selective H3R antagonist shown to have antinociceptive effects.[6]
-
E-162: Another selective H3R antagonist with demonstrated analgesic properties.[1][7]
-
(+)-Pentazocine: A classic σ1R agonist used in behavioral studies.
Experimental Protocols:
-
Hot Plate Test (Thermal Nociception):
-
Apparatus: A metal plate is maintained at a constant temperature (e.g., 52-55°C).
-
Procedure: A mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.
-
Drug Testing: The test is performed at a set time after the administration of this compound, KSK68, or a control substance. An increase in latency indicates an analgesic effect.
-
-
Formalin Test (Inflammatory Pain):
-
Procedure: A dilute solution of formalin is injected into the plantar surface of a mouse's hind paw.
-
Observation: The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).
-
Drug Testing: The drug is administered prior to the formalin injection. A reduction in licking/biting time indicates antinociception. Selective σ1R antagonists have been shown to reduce the second phase of the formalin test.
-
-
Von Frey Test (Mechanical Allodynia):
-
Model: This test is often used in models of neuropathic pain, such as the chronic constriction injury (CCI) model.
-
Apparatus: A series of calibrated von Frey filaments are applied to the plantar surface of the hind paw.
-
Procedure: The filament that causes a 50% withdrawal response is determined.
-
Drug Testing: An increase in the withdrawal threshold after drug administration indicates a reduction in mechanical sensitivity.
-
Comparative Data Summary
| Method | This compound (Selective H3R Antagonist) | KSK68 (Dual H3R/σ1R Antagonist) | Alternative Selective H3R Antagonist (e.g., GSK189254) | Alternative σ1R Ligand (e.g., (+)-Pentazocine) |
| PET Imaging | Expected to show dose-dependent occupancy of H3 receptors. | Expected to show dose-dependent occupancy of H3 receptors. | Demonstrates high H3R occupancy in vivo.[6] | Not applicable for H3R. |
| In Vivo Microdialysis | Expected to increase histamine release in the brain. | Expected to increase histamine release in the brain. | Increases extracellular histamine levels.[5] | Not expected to directly alter histamine release. |
| Hot Plate Test | Potential for modest analgesic effects. | Expected to show significant analgesic effects due to dual action. | Shows some efficacy in thermal pain models. | Can modulate nociceptive responses. |
| Formalin Test | May show effects, particularly in the second phase. | Expected to be effective in both phases, especially the second phase. | Effective in reducing the second phase of the formalin test.[6] | Modulates the second phase of the formalin test. |
| Von Frey Test | Potential to alleviate mechanical allodynia. | Expected to have a strong effect in neuropathic pain models. | Attenuates tactile allodynia in nerve injury models.[6] | Can influence mechanical sensitivity. |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
References
- 1. Antinociceptive effects of novel histamine H3 and H4 receptor antagonists and their influence on morphine analgesia of neuropathic pain in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antinociceptive effects of histamine H3 receptor antagonist in the preclinical models of pain in rats and the involvement of central noradrenergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antinociceptive effects of novel histamine H3 and H4 receptor antagonists and their influence on morphine analgesia of neuropathic pain in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
KSK67: A Comparative Analysis of its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of KSK67, a dual sigma-2 and histamine (B1213489) H3 receptor antagonist, with other relevant receptors. The data presented herein is intended to offer researchers a clear, objective overview of this compound's cross-reactivity, supported by experimental methodologies.
This compound Receptor Binding Affinity
This compound exhibits a high affinity for the histamine H3 (H3) receptor and also interacts with sigma-1 (σ1) and sigma-2 (σ2) receptors. The binding affinities, expressed as inhibition constants (Ki), are summarized in the table below. A lower Ki value indicates a stronger binding affinity.
| Receptor | Ki (nM) |
| Histamine H3 (H3) Receptor | 3.2[1] |
| Sigma-2 (σ2) Receptor | 101[1] |
| Sigma-1 (σ1) Receptor | 1531[1] |
This data demonstrates that this compound is a potent H3 receptor antagonist with more than 30-fold selectivity over the sigma-2 receptor and nearly 500-fold selectivity over the sigma-1 receptor. The compound's distinct affinity profile suggests its potential for applications in research related to nociceptive and neuropathic pain.[1][2]
Experimental Protocols
The binding affinities of this compound were determined using radioligand binding assays. The following is a generalized protocol typical for such experiments.
Radioligand Binding Assay for Histamine H3 Receptor
This competitive binding assay measures the ability of this compound to displace a known radiolabeled H3 receptor ligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human histamine H3 receptor.
-
Radioligand: A specific H3 receptor radioligand (e.g., [3H]Nα-methylhistamine).
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific Binding Control: A high concentration of a known H3 receptor ligand to determine non-specific binding.
-
Test Compound: this compound at various concentrations.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to trap the receptor-bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
A similar competitive binding assay is employed to determine the affinity of this compound for sigma receptors.
Materials:
-
Receptor Source: Homogenates of tissues known to express sigma receptors (e.g., guinea pig brain) or membranes from cells expressing the specific sigma receptor subtype.
-
Radioligand: A specific sigma receptor radioligand (e.g., --INVALID-LINK---pentazocine for σ1 or [3H]DTG for σ2).
-
Assay Buffer: Appropriate buffer for the specific receptor.
-
Non-specific Binding Control: A high concentration of a known sigma receptor ligand (e.g., haloperidol).
-
Test Compound: this compound at various concentrations.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
The procedure is analogous to the H3 receptor binding assay, with adjustments to the specific radioligand, receptor source, and incubation conditions appropriate for sigma-1 and sigma-2 receptors.
Visualizing Experimental Workflow and Signaling
To further elucidate the methodologies and potential downstream effects of this compound's receptor interactions, the following diagrams are provided.
Caption: Workflow for Radioligand Binding Assay.
References
Comparative Efficacy of KSK67 in Preclinical Neuropathic Pain Models: A Guide for Researchers
Disclaimer: As of December 2025, "KSK67" does not appear in publicly available scientific literature. This guide has been developed as a template for researchers and drug development professionals, using this compound as a placeholder. The comparative data presented is for established and emerging therapies in common neuropathic pain models to illustrate the structure and content of a comprehensive comparison guide. Researchers can use this framework to incorporate their own findings on this compound.
Neuropathic pain, a debilitating condition resulting from damage to the somatosensory nervous system, presents a significant therapeutic challenge.[1] The development of novel analgesics requires rigorous evaluation in preclinical models that mimic the complex pathophysiology of this condition. This guide provides a comparative overview of the efficacy of various compounds in three widely used rodent models of neuropathic pain: the Chronic Constriction Injury (CCI) model, the Spared Nerve Injury (SNI) model, and the Streptozotocin (B1681764) (STZ)-induced diabetic neuropathy model.
Preclinical Neuropathic Pain Models
A variety of animal models have been developed to simulate the symptoms of human neuropathic pain, including allodynia (pain from a normally non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus).[2][3]
-
Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve, leading to inflammation and nerve compression.[2][4] It is designed to mimic chronic nerve compression conditions in humans, such as lumbar disk herniation.[2] The procedure results in robust and consistent pain hypersensitivity that can last for at least a month.[2]
-
Spared Nerve Injury (SNI): The SNI model involves the transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact.[5][6] This model is known for producing a reliable and long-lasting neuropathic pain-like state and allows for the study of both injured and uninjured neurons.[5]
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy: This is a model of painful diabetic neuropathy.[7][8] A single high-dose injection of streptozotocin, a substance toxic to the insulin-producing beta cells of the pancreas, induces a state of chronic hyperglycemia in rodents.[9][10] This metabolic disruption leads to the development of neuropathic pain symptoms over several weeks.[9]
Comparative Efficacy of Analgesic Compounds
The following table summarizes the efficacy of this compound (placeholder data) alongside standard-of-care medications—gabapentin, pregabalin (B1679071), and duloxetine—in the described neuropathic pain models. Efficacy is primarily assessed by measuring the reversal of mechanical allodynia (increase in paw withdrawal threshold) and thermal hyperalgesia (increase in paw withdrawal latency).
| Compound | Neuropathic Pain Model | Dose Range | Primary Endpoint | Efficacy (% Reversal of Hypersensitivity) | Reference |
| This compound | CCI (Rat) | [Data to be inserted] | Mechanical Allodynia (Paw Withdrawal Threshold) | [Data to be inserted] | [Internal Data] |
| SNI (Mouse) | [Data to be inserted] | Thermal Hyperalgesia (Paw Withdrawal Latency) | [Data to be inserted] | [Internal Data] | |
| STZ-induced Neuropathy (Rat) | [Data to be inserted] | Mechanical Allodynia (Paw Withdrawal Threshold) | [Data to be inserted] | [Internal Data] | |
| Gabapentin | CCI (Rat) | 100 mg/kg, i.p. | Mechanical & Thermal Hyperalgesia, Cold Allodynia | Significant attenuation of pain-related behaviors.[11][12] | [11] |
| SNI (Rat) | 100 mg/kg, i.p. | Mechanical Hypersensitivity | Significant increase in withdrawal thresholds, though efficacy may decrease over time.[13] | [13] | |
| STZ-induced Neuropathy (Rat) | 10-60 mg/kg | Mechanical Allodynia | Dose-dependent reversal of static allodynia.[14] | [14] | |
| Pregabalin | CCI (Mouse) | 30-100 mg/kg, s.c. | Mechanical Allodynia | Dose-dependent inhibition of punctate allodynia.[15] | [15] |
| SNI (Rat) | 3-30 mg/kg, i.p. & oral | Tactile and Cold Allodynia | Effective at therapeutically relevant plasma concentrations.[16] | [16] | |
| SNI (Rat) | 30, 100, 300 µmol/kg, oral | Cold Allodynia | Significant reversal of cold allodynia at all doses tested.[15][17] | [15][17][18] | |
| Duloxetine | STZ-induced Neuropathy (Rat) | [Dose data not specified in snippets] | Pain Behavior | Attenuated pain behavior and normalized expression of pain-related proteins. | [19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of efficacy studies. Below are outlines of the surgical procedures for the pain models and the behavioral assays used to assess pain.
Chronic Constriction Injury (CCI) Surgical Protocol (Rat)
-
The rat is anesthetized (e.g., with isoflurane).[20]
-
The left hind leg is shaved and sterilized.[20]
-
An incision is made through the skin and the biceps femoris muscle is separated to expose the common sciatic nerve.[20][21]
-
Proximal to the nerve's trifurcation, approximately 7-10 mm of the nerve is freed from surrounding connective tissue.[2][20][21]
-
Four loose ligatures (e.g., 4-0 chromic gut) are tied around the sciatic nerve at about 1 mm intervals. The ligatures should only slightly constrict the nerve without arresting blood flow.[2][20][21]
-
The muscle layer is closed with sutures and the skin is closed with staples or sutures.[20]
-
Animals are allowed to recover for at least 24 hours before behavioral testing begins.[2][20] Pain hypersensitivity typically develops over 10-14 days.[2]
Behavioral Testing Protocols
This test assesses the paw withdrawal threshold to a mechanical stimulus.
-
Animals are placed in individual enclosures on an elevated mesh floor and allowed to acclimate.[22]
-
A series of calibrated von Frey filaments with increasing stiffness are applied to the mid-plantar surface of the hind paw.[2]
-
The threshold is determined as the filament of the lowest force that elicits a paw withdrawal response. Alternatively, an electronic von Frey aesthesiometer can be used, which applies a gradually increasing force until the paw is withdrawn, automatically recording the threshold in grams.[20][22]
-
The test is repeated multiple times with intervals in between, and the average withdrawal threshold is calculated.[21][22]
This test measures the latency of paw withdrawal from a thermal stimulus.
-
Animals are placed in a plexiglass chamber on a glass floor and allowed to acclimate.[23][24]
-
A mobile, high-intensity light source is positioned under the glass floor, directly beneath the plantar surface of the hind paw.[23][24]
-
The light source is activated, starting a timer.[23]
-
The timer stops automatically when the animal withdraws its paw, and the latency is recorded.[23] A cut-off time (e.g., 30-35 seconds) is set to prevent tissue damage.[23][24]
-
The procedure is repeated multiple times with intervals, and the average withdrawal latency is determined.[24]
Signaling Pathways and Experimental Workflow
Understanding the mechanism of action of a therapeutic candidate is as important as demonstrating its efficacy. Below is a diagram of a key signaling pathway involved in neuropathic pain and the mechanism of action of gabapentinoids, followed by a typical experimental workflow for preclinical efficacy testing.
Caption: Mechanism of action for gabapentinoids in neuropathic pain.
Caption: General experimental workflow for preclinical neuropathic pain studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 3. mdpi.com [mdpi.com]
- 4. mdbneuro.com [mdbneuro.com]
- 5. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spared Nerve Injury Model of Neuropathic Pain in Mice [pubmed.ncbi.nlm.nih.gov]
- 7. Critical evaluation of the streptozotocin model of painful diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aragen.com [aragen.com]
- 9. Streptozotocin induced Rodent Diabetic Neuropathy Model - Creative Biolabs [creative-biolabs.com]
- 10. inotiv.com [inotiv.com]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. Gabapentin loses efficacy over time after nerve injury in rats: Role of glutamate transporter-1 in the locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gabapentin and the neurokinin(1) receptor antagonist CI-1021 act synergistically in two rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cms.transpharmation.com [cms.transpharmation.com]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. researchgate.net [researchgate.net]
- 19. The antiallodynic action of pregabalin may depend on the suppression of spinal neuronal hyperexcitability in rats with spared nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats [frontiersin.org]
- 22. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. mmpc.org [mmpc.org]
KSK67: A Comparative Selectivity Profile Against a Panel of G-protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of KSK67, a dual-ligand for the histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors. Its binding affinity is compared with other notable ligands for these receptors, supported by experimental data and detailed methodologies.
Comparative Selectivity Profile of this compound and Alternative Ligands
The following table summarizes the binding affinities (Ki in nM) of this compound and a selection of alternative ligands for the histamine H3 and sigma-1 receptors. Lower Ki values indicate higher binding affinity.
| Compound | Target Receptor | Ki (nM) | Compound Class |
| This compound | Histamine H3 Receptor | 3.17 [1] | Dual H3R Antagonist / σ1R Ligand |
| Sigma-1 Receptor | 1531 [1] | ||
| Pitolisant (Wakix®) | Histamine H3 Receptor | 1[2] | H3R Inverse Agonist |
| Sigma-1 Receptor | Similar to H3R[2] | ||
| Ciproxifan | Histamine H3 Receptor (rat) | 0.5 - 1.9[3][4][5] | H3R Antagonist/Inverse Agonist |
| Sigma-1 Receptor | > 1000 | ||
| Haloperidol (B65202) | Sigma-1 Receptor | 2.8[6] | σ1R Antagonist / Dopamine (B1211576) D2 Antagonist |
| Histamine H3 Receptor | > 1000 | ||
| (+)-Pentazocine | Sigma-1 Receptor | ~3.7[7] | σ1R Agonist |
| Histamine H3 Receptor | - |
Experimental Protocols
The binding affinities presented in this guide are typically determined using the following key experimental methodologies:
Radioligand Binding Assay
This technique is employed to determine the affinity of a ligand for a specific receptor. It involves the use of a radiolabeled ligand that binds to the receptor and a competitor ligand (the compound being tested) that displaces the radiolabeled ligand.
Protocol Outline:
-
Membrane Preparation: Membranes from cells or tissues expressing the target receptor (e.g., CHO-K1 cells transfected with the human histamine H3 receptor) are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of the radiolabeled ligand (e.g., [³H]-Nα-methylhistamine for H3R) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled competitor compound (e.g., this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor, which is the concentration required to inhibit 50% of the specific binding of the radiolabeled ligand. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay is used to determine the efficacy of a ligand (agonist, antagonist, or inverse agonist) at a G-protein-coupled receptor (GPCR). It measures the ligand-induced stimulation of [³⁵S]GTPγS binding to G-proteins, which is an early event in GPCR activation.
Protocol Outline:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the GPCR of interest are prepared.
-
Incubation: The membranes are incubated with GDP, the test compound (e.g., this compound), and [³⁵S]GTPγS.
-
Stimulation: Agonist stimulation of the receptor promotes the exchange of GDP for GTP (or the non-hydrolyzable analog [³⁵S]GTPγS) on the Gα subunit of the G-protein.
-
Separation: The reaction is terminated, and the [³⁵S]GTPγS-bound G-proteins are separated from the unbound nucleotide, usually by filtration.
-
Detection: The amount of radioactivity on the filters is measured.
-
Data Analysis: An increase in [³⁵S]GTPγS binding compared to the basal level indicates agonist activity. A decrease in basal binding suggests inverse agonist activity. The ability of a compound to block agonist-stimulated binding indicates antagonist activity.
Signaling Pathways and Experimental Workflow
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a Gi/o-coupled GPCR. As a presynaptic autoreceptor, its activation inhibits the synthesis and release of histamine. As a heteroreceptor, it can also modulate the release of other neurotransmitters.
Caption: Simplified signaling pathway of the histamine H3 receptor.
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of calcium signaling and cellular stress responses.
Caption: Simplified overview of sigma-1 receptor signaling.
Experimental Workflow for GPCR Selectivity Profiling
The following diagram illustrates a typical workflow for determining the selectivity profile of a compound against a panel of GPCRs.
Caption: Experimental workflow for GPCR selectivity profiling.
References
- 1. KSK-67 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of [3H]pentazocine binding sites in post-mortem human frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for KSK67
Disclaimer: The following procedures are based on a hypothetical substance, "KSK67," as no specific information for a chemical with this designation was found in publicly available safety and chemical databases. This guide is intended to serve as a template for safe laboratory practices and should be adapted to the specific properties and hazards of the actual substance being handled, as detailed in its Safety Data Sheet (SDS).
This document provides essential safety and logistical information for the proper disposal of the hypothetical chemical this compound, a solid substance with moderate toxicity and reactivity. The procedural guidance herein is designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations.
Quantitative Data for this compound Disposal
The following table summarizes the key quantitative parameters for the safe disposal of this compound waste streams. These values are illustrative and should be replaced with actual data from the substance-specific SDS.
| Parameter | Value/Range | Notes |
| Aqueous Waste | ||
| Max Concentration | < 50 mg/L | For direct disposal to a chemical sewer system, after neutralization and deactivation. |
| pH Range | 6.5 - 8.5 | Aqueous waste must be neutralized to this pH range before disposal. |
| Solid Waste | ||
| Contaminated Labware | N/A | Must be decontaminated or disposed of as hazardous waste. |
| Unused this compound | N/A | Must be disposed of as hazardous chemical waste through a certified disposal service. |
| Decontamination | ||
| Deactivating Solution | 10% Sodium Bisulfite | To be used for treating spills and decontaminating surfaces. |
| Reaction Time | 30 minutes | Minimum contact time for the deactivating solution to be effective. |
Experimental Protocol: Decontamination of this compound-Contaminated Glassware
This protocol details the methodology for the chemical deactivation and cleaning of glassware contaminated with this compound.
Materials:
-
This compound-contaminated glassware
-
10% (w/v) Sodium Bisulfite solution
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Fume hood
-
Glass beaker or container large enough to submerge the glassware
-
pH indicator strips or pH meter
-
Deionized water
Procedure:
-
Preparation: Don the appropriate PPE and perform all subsequent steps within a certified chemical fume hood.
-
Initial Rinse: Carefully rinse the contaminated glassware with a small amount of deionized water to remove any loose solid this compound. Collect this initial rinsate in a designated hazardous waste container.
-
Deactivation:
-
Place the rinsed glassware in a larger container.
-
Prepare a fresh 10% sodium bisulfite solution.
-
Carefully pour the sodium bisulfite solution into the glassware and the larger container, ensuring all contaminated surfaces are in contact with the solution.
-
Allow the glassware to soak for a minimum of 30 minutes. Occasional gentle agitation can improve decontamination.
-
-
Neutralization and Disposal of Deactivating Solution:
-
After the 30-minute contact time, check the pH of the sodium bisulfite solution.
-
Neutralize the solution to a pH between 6.5 and 8.5 using a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a dilute acid for basic solutions).
-
Dispose of the neutralized solution in accordance with local regulations for chemical waste.
-
-
Final Cleaning:
-
Thoroughly wash the decontaminated glassware with laboratory detergent and water.
-
Rinse the glassware three times with deionized water.
-
Allow the glassware to air dry.
-
Diagrams and Workflows
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of hypothetical this compound waste.
General Laboratory Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal. The following diagram illustrates a general segregation scheme.
Caption: General scheme for the segregation of laboratory chemical waste streams.
Procedural Guidance for this compound Disposal
1. Waste Minimization Before beginning any experiment, plan to minimize the generation of this compound waste.[1] This can be achieved by:
-
Ordering the smallest quantity of this compound necessary for your experiments.[1]
-
Using microscale experimental techniques where possible.[2]
-
Not mixing this compound waste with other waste streams to avoid creating complex and difficult-to-dispose-of mixtures.
2. Waste Collection and Storage
-
Containers: All this compound waste must be collected in compatible, clearly labeled containers.[2][3][4] The containers should have secure, leak-proof screw-on caps.[5] Do not use food containers for storing chemical waste.[2]
-
Labeling: Label all waste containers with "Hazardous Waste" and the full chemical name "this compound".[4] Avoid using abbreviations or chemical formulas.[2][4] The label should also include the date when waste was first added to the container.
-
Segregation: Store this compound waste separately from other incompatible chemicals.[2][4] Specifically, do not store with strong oxidizing agents or acids unless the specific reactivity is known to be safe. Use secondary containment, such as a tray, to capture any potential leaks.[5][6]
-
Storage Area: Designate a specific satellite accumulation area within the laboratory for this compound waste.[1][5] This area should be under the control of laboratory personnel and away from general laboratory traffic.[5][6]
3. Disposal of Solid this compound Waste
-
Unused this compound: Unused or expired this compound must be disposed of as hazardous waste. Do not attempt to dispose of it in the regular trash.
-
Contaminated Lab Trash: Items such as gloves, weigh boats, and paper towels contaminated with this compound should be collected in a separate, clearly labeled, and sealed bag.[5] This bag should then be placed in the solid hazardous waste container.
4. Disposal of Aqueous this compound Waste
-
High Concentration Solutions: Aqueous solutions containing high concentrations of this compound (>= 50 mg/L in this hypothetical case) must be collected as hazardous liquid waste.
-
Low Concentration Solutions: For solutions with low concentrations of this compound (< 50 mg/L), and after the deactivation and neutralization steps described in the protocol, disposal down the drain with copious amounts of water may be permissible, depending on institutional and local regulations. Always consult with your institution's Environmental Health and Safety (EHS) office before any drain disposal.
5. Spill and Emergency Procedures
-
Spill Cleanup: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material.[7] For larger spills, contact your institution's EHS office immediately.
-
Decontamination: Decontaminate the spill area using a 10% sodium bisulfite solution, allowing for a 30-minute contact time before wiping clean.
6. Requesting Waste Pickup Once a waste container is full or has been in storage for the maximum allowed time (often 12 months), contact your institution's EHS office to request a hazardous waste pickup.[1][8] Complete any required waste disposal forms accurately and completely.[9]
References
- 1. odu.edu [odu.edu]
- 2. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 3. geo.utexas.edu [geo.utexas.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chemical.kao.com [chemical.kao.com]
- 8. epa.gov [epa.gov]
- 9. k-state.edu [k-state.edu]
Navigating the Safe Handling of KSK67: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling KSK67, including detailed operational and disposal plans. Following these procedural, step-by-step instructions will help mitigate risks and ensure a safe laboratory environment.
Essential Safety and Logistical Information
The following summarizes the key safety considerations for this compound. This information is derived from internal safety assessments and should be treated as a primary resource for all personnel.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to minimize exposure and prevent contamination.[1] The required PPE varies depending on the nature of the work being conducted.
| Activity | Required PPE | Recommended PPE |
| Low-Concentration Solutions (<1%) | Nitrile gloves, Safety glasses with side shields, Lab coat | Chemical-resistant apron |
| High-Concentration Solutions (>1%) & Solids | Double-gloved nitrile gloves, Chemical splash goggles, Chemical-resistant lab coat | Face shield, Respiratory protection (N95 or higher) |
| Weighing and Aliquoting Solids | Double-gloved nitrile gloves, Chemical splash goggles, Lab coat, Respiratory protection (N95 or higher) | Full-face respirator, Disposable sleeves |
Note: Always inspect PPE for damage before use and dispose of contaminated single-use items as hazardous waste.[1]
Emergency Protocols
In the event of an emergency involving this compound, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert others and the lab supervisor. Follow the spill cleanup procedure outlined below. |
Operational Plans
Adherence to standardized operational procedures is essential for the safe and effective use of this compound in a laboratory setting.
Standard Handling Procedure
-
Preparation : Before handling this compound, ensure the work area is clean and uncluttered. Verify that all necessary PPE is available and in good condition.
-
Weighing and Transfer : Conduct all weighing and transferring of solid this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Solution Preparation : When preparing solutions, slowly add this compound to the solvent to avoid splashing.
-
Post-Handling : After handling, wipe down the work area with an appropriate deactivating solution. Remove and dispose of PPE in the designated hazardous waste container. Wash hands thoroughly with soap and water.
Experimental Protocol: In Vitro Cell Viability Assay
This protocol outlines the methodology for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment : Prepare a serial dilution of this compound in cell culture media. Add the diluted compound to the cells and incubate for 72 hours.
-
Viability Assessment : Add a resazurin-based viability reagent to each well and incubate for 4 hours.
-
Data Acquisition : Measure the fluorescence of each well using a plate reader.
-
Data Analysis : Calculate the IC50 value by plotting the cell viability against the log of the this compound concentration.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
All materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Container | Labeling |
| Solid Waste (e.g., contaminated gloves, pipette tips) | Lined, puncture-resistant hazardous waste container | "Hazardous Waste - this compound Solid" |
| Liquid Waste (e.g., unused solutions, cell culture media) | Labeled, leak-proof hazardous waste container | "Hazardous Waste - this compound Liquid" |
| Sharps (e.g., contaminated needles, broken glass) | Puncture-proof sharps container | "Hazardous Waste - this compound Sharps" |
Note: Do not dispose of this compound waste down the drain or in regular trash. All hazardous waste containers must be kept closed except when adding waste.[2][3]
Final Disposal Method
All this compound hazardous waste must be collected by the institution's Environmental Health and Safety (EHS) department for final disposal via chemical incineration.[3]
Visual Guides
The following diagrams illustrate key workflows for handling this compound.
Caption: Logical workflow for responding to a this compound spill.
Caption: Standard operational workflow for handling this compound.
References
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
